molecular formula C22H23N7O B15607435 Desmethyl-WEHI-345 analog

Desmethyl-WEHI-345 analog

货号: B15607435
分子量: 401.5 g/mol
InChI 键: LEBSTCDZKUSVOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethyl-WEHI-345 analog is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSTCDZKUSVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Binding Affinity of WEHI-345 and its Analogs to RIPK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical transducer of signals from the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 1 and 2). As a key mediator in the innate immune system, RIPK2 activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3]

This technical guide provides an in-depth overview of the binding affinity of WEHI-345, a potent and selective inhibitor of RIPK2. While this guide also addresses the "Desmethyl-WEHI-345 analog," it is important to note that, to date, there is a lack of publicly available scientific literature detailing its specific binding affinity to RIPK2. Therefore, WEHI-345 will serve as the primary focus for quantitative data and experimental context.

Quantitative Binding Affinity of WEHI-345 to RIPK2

WEHI-345 has been characterized as a highly potent and selective inhibitor of RIPK2.[4][5][6] The following tables summarize the key quantitative metrics of its binding affinity and selectivity.

Table 1: RIPK2 Binding and Inhibition Data for WEHI-345

ParameterValueMethodReference
IC50 0.13 µM (130 nM)Kinase Assay (Human recombinant RIPK2)[5][7][8][9]
Kd 46 nMNot Specified[10][11]

Table 2: Selectivity of WEHI-345 Against Other RIPK Family Members

KinaseKd (nM)Reference
RIPK1 >10,000[8][10]
RIPK4 >10,000[8][10]
RIPK5 >10,000[8][10]

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein; a smaller Kd value indicates a higher binding affinity.

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques can be employed to quantitatively measure the binding affinity of small molecules like WEHI-345 to their protein targets. The following are detailed methodologies for two common and robust approaches.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique for measuring real-time biomolecular interactions.[12][13]

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (e.g., this compound) in solution binds to a protein (e.g., RIPK2) immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Methodology:

  • Immobilization of RIPK2:

    • Recombinant human RIPK2 protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • A solution of RIPK2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Any remaining active sites on the chip are blocked by injecting a solution of ethanolamine.

    • A reference flow cell is prepared in the same way but without the injection of RIPK2 to allow for subtraction of non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of concentrations of the this compound (or WEHI-345) are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the RIPK2-immobilized and reference flow cells for a defined association phase, followed by an injection of running buffer for the dissociation phase.

    • The sensorgrams (plots of response units versus time) are recorded.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting provides the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13][14]

Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The binding of the ligand to the protein results in either an exothermic (heat-releasing) or endothermic (heat-absorbing) reaction. By measuring the heat change after each injection, a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.

Methodology:

  • Sample Preparation:

    • Recombinant RIPK2 and the this compound are dialyzed against the same buffer to minimize buffer mismatch effects.

    • The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the RIPK2 solution.

    • The injection syringe is filled with a solution of the this compound at a concentration typically 10-20 times that of the RIPK2.

    • A series of small injections of the ligand into the protein solution are performed at a constant temperature.

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The raw data (heat change per injection versus molar ratio of ligand to protein) is integrated to obtain the heat change for each injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using the analysis software.

    • This fitting yields the equilibrium dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.

Signaling Pathways and Experimental Workflows

NOD2-RIPK2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by NOD2 activation, leading to the activation of NF-κB and MAPK pathways via RIPK2.

NOD2_RIPK2_Signaling cluster_extracellular Extracellular/Lumen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Ub K63-linked Ubiquitination RIPK2->Ub XIAP_cIAP XIAP/cIAP1/2 XIAP_cIAP->Ub E3 Ligases TAK1_Complex TAK1/TAB1/TAB2 Ub->TAK1_Complex Recruits IKK_Complex IKKα/IKKβ/NEMO TAK1_Complex->IKK_Complex Activates MAPK_Pathway MAPK Pathway (JNK, p38, ERK) TAK1_Complex->MAPK_Pathway Activates p_IκBα p-IκBα IKK_Complex->p_IκBα Phosphorylates IκBα IκBα NFκB NF-κB (p65/p50) p_IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Desmethyl_WEHI_345 Desmethyl-WEHI-345 analog Desmethyl_WEHI_345->RIPK2 Inhibits Kinase Activity Cytokines Pro-inflammatory Cytokines & Chemokines (TNF, IL-6, IL-8) NFκB_nuc->Cytokines Induces Transcription

Caption: NOD2-RIPK2 signaling pathway.

Experimental Workflow for Determining RIPK2 Binding Affinity

The following diagram outlines a typical experimental workflow for characterizing the binding affinity of a novel compound, such as a this compound, to RIPK2.

Experimental_Workflow Start Start: Novel Compound Synthesis (e.g., this compound) Protein_Expression Recombinant RIPK2 Protein Expression & Purification Start->Protein_Expression Initial_Screen Initial Binding Screen (e.g., DSF, FP) Start->Initial_Screen Protein_Expression->Initial_Screen Binding_Confirmation Binding Confirmation? Initial_Screen->Binding_Confirmation Quantitative_Assay Quantitative Binding Assay (SPR or ITC) Binding_Confirmation->Quantitative_Assay Yes No_Binding No Binding: Modify Compound or Re-screen Binding_Confirmation->No_Binding No Data_Analysis Data Analysis (Determine Kd, kon, koff) Quantitative_Assay->Data_Analysis Cellular_Assay Cell-based Functional Assay (e.g., Inhibition of Cytokine Production) Data_Analysis->Cellular_Assay End End: Characterized RIPK2 Inhibitor Cellular_Assay->End

Caption: Workflow for RIPK2 inhibitor binding characterization.

Conclusion

WEHI-345 is a well-characterized, potent, and selective inhibitor of RIPK2, demonstrating high binding affinity in the nanomolar range. While the specific binding affinity of a "this compound" to RIPK2 is not currently available in the public domain, the experimental protocols and workflows detailed in this guide provide a robust framework for such a characterization. The continued exploration of RIPK2 inhibitors is a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

References

A Comparative Analysis of WEHI-345 and its Desmethyl Analog as RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed comparative analysis of the kinase selectivity profiles of WEHI-345 and its analog, Desmethyl-WEHI-345. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and kinase inhibitor development. While extensive data is available for the potent and selective RIPK2 inhibitor WEHI-345, public information on the selectivity of its desmethyl analog is notably scarce. This guide will present the comprehensive selectivity profile of WEHI-345 and address the current knowledge gap regarding Desmethyl-WEHI-345.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. WEHI-345 has emerged as a key chemical probe for studying the function of RIPK2, demonstrating potent and selective inhibition of its kinase activity.[1][2] An analog, Desmethyl-WEHI-345, has been identified in patent literature, but its comparative selectivity profile remains largely uncharacterized in the public domain.

WEHI-345: A Potent and Selective RIPK2 Inhibitor

WEHI-345 is a well-characterized inhibitor of RIPK2 with a reported IC50 (half-maximal inhibitory concentration) of 0.13 µM (130 nM).[3] Its high affinity for RIPK2 is further demonstrated by a dissociation constant (Kd) of 46 nM.[4]

Selectivity Profile of WEHI-345

A key attribute of a high-quality chemical probe is its selectivity. WEHI-345 has been profiled against a panel of kinases, demonstrating a high degree of selectivity for RIPK2.

Kinase TargetIC50 / Kd (nM)Selectivity vs. RIPK2 (Fold)Reference
RIPK2 130 (IC50) - [3]
RIPK2 46 (Kd) - [4]
RIPK1>10,000 (Kd)>217[4]
RIPK4>10,000 (Kd)>217[4]
RIPK5>10,000 (Kd)>217[4]

As the table indicates, WEHI-345 is highly selective for RIPK2 over other members of the RIPK family. Further studies have shown that at a concentration of 1 µM, WEHI-345 does not significantly inhibit a large panel of other kinases, underscoring its specificity.[4]

Desmethyl-WEHI-345 Analog: An Uncharacterized Profile

The this compound is described as a protein kinase inhibitor in patent WO2012003544A1, specifically as "example 12".[5] The patent discloses a series of pyrazolopyrimidine derivatives with activity against protein kinases, including Src family kinases, for the potential treatment of cancer. However, the publicly available patent documents do not contain specific quantitative data, such as IC50 values or a kinase selectivity profile, for Desmethyl-WEHI-345. Commercial vendors list the compound, citing the patent as the primary source of information, but do not provide any independent characterization of its biological activity.

The structural difference between WEHI-345 and its desmethyl analog lies in the substitution on the phenyl ring. Without experimental data, any discussion on how this demethylation might affect the selectivity profile remains speculative. Generally, such a modification could subtly alter the compound's interaction with the kinase's binding pocket, potentially leading to changes in potency and selectivity. However, the extent and nature of these changes cannot be determined without empirical evidence.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of WEHI-345.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

The inhibitory activity of WEHI-345 against RIPK2 is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Test compound (WEHI-345)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the RIPK2 enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases.

Procedure:

  • The test compound (e.g., WEHI-345) is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of purified recombinant kinases.

  • The kinase activity for each kinase in the presence of the compound is measured using a suitable assay format (e.g., radiometric, fluorescence, or luminescence-based assays).

  • The percentage of inhibition for each kinase is calculated relative to a vehicle control.

  • Kinases that show significant inhibition are then selected for further IC50 determination to quantify the potency of the compound against these off-target kinases.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams are provided.

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits RIPK2->RIPK2 TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex activates XIAP XIAP XIAP->RIPK2 K63-linked ubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation WEHI_345 WEHI-345 WEHI_345->RIPK2 inhibits kinase activity Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of WEHI-345.

Kinase_Selectivity_Profiling_Workflow start Start: Compound of Interest primary_screen Primary Screen: Single concentration (e.g., 1 µM) against a large kinase panel start->primary_screen data_analysis Data Analysis: Calculate % inhibition for each kinase primary_screen->data_analysis hit_identification Hit Identification: Identify kinases with significant inhibition (e.g., >50% inhibition) data_analysis->hit_identification secondary_screen Secondary Screen (Dose-Response): Generate IC50 curves for identified hits hit_identification->secondary_screen Hits Identified no_hits Highly Selective Compound hit_identification->no_hits No Significant Hits selectivity_profile Generate Selectivity Profile: Compare IC50 values of on-target and off-target kinases secondary_screen->selectivity_profile

Caption: General experimental workflow for kinase selectivity profiling.

Conclusion

WEHI-345 is a well-documented, potent, and highly selective inhibitor of RIPK2, making it an invaluable tool for studying NOD-RIPK2 signaling. In contrast, its analog, Desmethyl-WEHI-345, remains poorly characterized in the public scientific literature, with no available quantitative data on its selectivity profile. This significant data gap prevents a direct and meaningful comparison between the two compounds. Future studies are required to elucidate the biochemical and cellular activity of Desmethyl-WEHI-345 to determine if it offers any advantages in terms of potency or selectivity over its parent compound. Until such data becomes available, WEHI-345 remains the gold standard for selective RIPK2 inhibition in research settings.

References

In Vitro Characterization of Desmethyl-WEHI-345 Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of a Desmethyl-WEHI-345 analog, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). While specific quantitative data for the desmethyl analog is not extensively available in public literature, this document leverages the comprehensive characterization of its parent compound, WEHI-345, to provide a detailed framework for its evaluation. WEHI-345 is a key modulator of the nucleotide-binding oligomerization domain (NOD) signaling pathway, playing a crucial role in the innate immune response.[1][2] This guide will cover its mechanism of action, biochemical and cellular activity, and kinase selectivity. Detailed experimental protocols for relevant assays are provided to enable researchers to conduct their own investigations.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][3] Upon recognition of bacterial peptidoglycan fragments, NOD receptors recruit and activate RIPK2, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways.[4] This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections. However, dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory diseases, making RIPK2 an attractive therapeutic target.

WEHI-345 is a potent and selective ATP-competitive inhibitor of RIPK2.[2][5] Its analog, Desmethyl-WEHI-345, is presumed to share a similar mechanism of action. This guide details the in vitro characterization of WEHI-345 as a proxy for its desmethyl analog, providing a comprehensive resource for researchers in the field.

Mechanism of Action

WEHI-345 and its analogs are Type I kinase inhibitors that bind to the ATP-binding pocket of RIPK2.[6] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation and activation of RIPK2. This inhibition leads to a delay in RIPK2 ubiquitination and subsequent downstream NF-κB activation upon NOD stimulation.[2][7][8] While it may only delay the activation of NF-κB, this is sufficient to prevent the production of inflammatory cytokines.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of WEHI-345. It is anticipated that the this compound will exhibit a similar, though not identical, activity profile.

Table 1: Biochemical Potency of WEHI-345 against RIPK2

ParameterValueAssay TypeReference
IC50 130 nMIn vitro kinase assay[5]
Kd 46 nMBinding assay[5]

Table 2: Kinase Selectivity Profile of WEHI-345

KinaseKd (nM)Selectivity vs. RIPK2Reference
RIPK2 46-[5]
RIPK1 >10,000>217-fold[5]
RIPK4 >10,000>217-fold[5]
RIPK5 >10,000>217-fold[5]
Panel of 95 other kinases>1,000>21-fold[5]

Table 3: Cellular Activity of WEHI-345

AssayCell LineStimulantReadoutEffect of WEHI-345Reference
RIPK2 Phosphorylation BMDMsMDPp-RIPK2 (Ser176)Reduction in phosphorylation[5]
Cytokine Transcription BMDMsMDPTNF & IL-6 mRNADose-dependent reduction[5]
NF-κB Target Gene Expression THP-1MDPTNF, IL-8, IL-1β, A20 mRNADose-dependent reduction[5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay (Biochemical)

This protocol is adapted from established methods for measuring the activity of purified kinases.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against RIPK2.

Materials:

  • Recombinant human RIPK2

  • Kinase substrate (e.g., myelin basic protein)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compound (this compound) at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant RIPK2 and the kinase substrate in the kinase reaction buffer.

  • Add the test compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based NOD2 Signaling Assay (HEK-Blue™ NOD2)

This protocol utilizes a commercially available reporter cell line to measure the activation of the NOD2 signaling pathway.

Objective: To assess the ability of a test compound to inhibit NOD2-mediated NF-κB activation.

Materials:

  • HEK-Blue™ NOD2 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • L18-MDP (NOD2 agonist)

  • Test compound (this compound) at various concentrations

  • 96-well plates

Procedure:

  • Seed HEK-Blue™ NOD2 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with L18-MDP.

  • Incubate the cells for 24 hours.

  • Transfer the supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.

  • Incubate for 1-4 hours and measure the absorbance at 620-655 nm.

  • The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB inducible promoter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Recognition RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation XIAP XIAP RIPK2->XIAP Ubiquitination TAK1_complex TAK1/TAB Complex XIAP->TAK1_complex Activation IKK_complex IKKα/β/γ Complex TAK1_complex->IKK_complex Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_complex p65/p50 (NF-κB) NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocation IkB->NFkB_complex Sequestration Desmethyl_WEHI_345 Desmethyl-WEHI-345 Analog Desmethyl_WEHI_345->RIPK2 Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Transcription

Caption: NOD2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Start_Biochem Start Prepare_Reaction Prepare RIPK2 Reaction Mix Start_Biochem->Prepare_Reaction Add_Inhibitor Add Desmethyl-WEHI-345 Analog Prepare_Reaction->Add_Inhibitor Initiate_Reaction Add [γ-32P]ATP Add_Inhibitor->Initiate_Reaction Incubate_Biochem Incubate at 30°C Initiate_Reaction->Incubate_Biochem Stop_Reaction Spot on Phosphocellulose Paper Incubate_Biochem->Stop_Reaction Quantify_Biochem Scintillation Counting Stop_Reaction->Quantify_Biochem Analyze_Biochem Calculate IC50 Quantify_Biochem->Analyze_Biochem End_Biochem End Analyze_Biochem->End_Biochem Start_Cell Start Seed_Cells Seed HEK-Blue™ NOD2 Cells Start_Cell->Seed_Cells Pretreat_Cells Pre-treat with This compound Seed_Cells->Pretreat_Cells Stimulate_Cells Stimulate with L18-MDP Pretreat_Cells->Stimulate_Cells Incubate_Cells Incubate 24h Stimulate_Cells->Incubate_Cells Measure_SEAP Measure SEAP Activity Incubate_Cells->Measure_SEAP Analyze_Cell Calculate IC50 Measure_SEAP->Analyze_Cell End_Cell End Analyze_Cell->End_Cell

Caption: Workflow for in vitro biochemical and cell-based characterization.

Conclusion

The this compound represents a promising tool for the investigation of NOD2-RIPK2 signaling and holds potential as a therapeutic agent for inflammatory diseases. While direct characterization data for this specific analog is limited, the extensive information available for the parent compound, WEHI-345, provides a robust foundation for its study. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to further elucidate the in vitro properties of Desmethyl-WEHI-345 and similar RIPK2 inhibitors. Further studies are warranted to determine the specific quantitative differences in potency and selectivity between WEHI-345 and its desmethyl analog.

References

The Enigmatic Role of Desmethyl-WEHI-345 Analog in NOD Signaling: A Technical Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleotide-binding oligomerization domain (NOD) signaling pathway is a critical component of the innate immune system, responsible for detecting intracellular bacterial peptidoglycans and initiating an inflammatory response. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. A central kinase in this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). The compound WEHI-345 has been identified as a potent inhibitor of RIPK2, and its analog, referred to as Desmethyl-WEHI-345 analog, has been cited as a protein kinase inhibitor. This technical guide delves into the available information regarding the this compound and its purported effect on the NOD signaling pathway, providing a critical assessment of the existing data and outlining the necessary experimental framework for its comprehensive evaluation.

The Compound in Question: Unraveling "this compound"

The "this compound" is referenced as compound 12 in patent WO2012003544A1.[1] However, a thorough review of this patent reveals that the primary focus of this document is on the discovery of substituted pyrazolo[3,4-d]pyrimidine-based compounds as inhibitors of SRC kinase for the treatment of proliferative disorders, such as cancer.[1] The patent provides synthetic procedures for "Compound 12" but, critically, does not contain any data on its activity against RIPK2 or its effect on the NOD signaling pathway. The biological activity data presented in the patent is exclusively for SRC kinase inhibition.

This discrepancy highlights a crucial point: the association of "this compound" with RIPK2 and NOD signaling appears to stem from its structural similarity to the well-characterized RIPK2 inhibitor, WEHI-345, rather than from direct experimental evidence presented in its primary source document. Therefore, while its chemical scaffold suggests potential activity against RIPK2, this remains to be experimentally validated.

Quantitative Data: A Tale of Two Molecules

Due to the absence of published data on the this compound's activity on the NOD pathway, this section presents the available quantitative data for both the compound from patent WO2012003544A1 (as an SRC kinase inhibitor) and for the parent compound, WEHI-345 (as a RIPK2 inhibitor), to provide a comparative context.

Table 1: SRC Kinase Inhibition by Compound 12 (this compound)

CompoundTarget KinaseIC50 (nM)Source
Compound 12SRCData not provided in patentWO2012003544A1[1]

Note: While the patent describes a protocol for an SRC kinase inhibition assay, specific IC50 values for compound 12 are not explicitly stated.

Table 2: RIPK2 Inhibition by WEHI-345

ParameterValueAssay TypeSource
IC50130 nMIn vitro kinase assay (human recombinant RIPK2)MedChemExpress[2]
Kd46 nMBinding AssayCayman Chemical
Selectivity>10,000 nM (for RIPK1, RIPK4, RIPK5)Binding AssayCayman Chemical

The NOD Signaling Pathway: A Visual Guide

The NOD signaling pathway is initiated by the recognition of bacterial peptidoglycan fragments by NOD1 and NOD2 receptors in the cytoplasm. This leads to the recruitment and activation of RIPK2, which in turn activates downstream signaling cascades, culminating in the production of pro-inflammatory cytokines.

NOD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria PGN Peptidoglycan (PGN) fragments (e.g., MDP, iE-DAP) Bacteria->PGN NOD1_NOD2 NOD1 / NOD2 PGN->NOD1_NOD2 Recognition RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment & Activation XIAP XIAP RIPK2->XIAP Ubiquitination TAK1 TAK1 XIAP->TAK1 Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activation MAPK MAPK (p38, JNK) TAK1->MAPK Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation MAPK_n AP-1 MAPK->MAPK_n Activation Gene_Expression Pro-inflammatory Gene Expression (TNF, IL-6, IL-8) NFkB_n->Gene_Expression MAPK_n->Gene_Expression Desmethyl_WEHI_345 Desmethyl-WEHI-345 analog (Hypothesized) Desmethyl_WEHI_345->RIPK2 Inhibition?

Caption: Hypothesized action of this compound on the NOD signaling pathway.

Experimental Protocols for Evaluating RIPK2 Inhibition

To ascertain the effect of the this compound on the NOD signaling pathway, a series of well-defined experiments are required. The following protocols provide a framework for such an investigation.

In Vitro RIPK2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK2.

Objective: To determine the IC50 of the this compound for RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the this compound in DMSO, and then dilute further in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of recombinant RIPK2 enzyme solution to each well.

  • Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km for RIPK2.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for NOD2-Mediated NF-κB Activation

This assay assesses the ability of a compound to inhibit NOD2 signaling in a cellular context.

Objective: To determine the effect of the this compound on NOD2-ligand induced NF-κB activation.

Materials:

  • HEK293T cells stably expressing human NOD2 and an NF-κB luciferase reporter gene (HEK-Blue™ NOD2 cells or similar).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Muramyl dipeptide (MDP) or L18-MDP as the NOD2 ligand.

  • This compound (dissolved in DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK-Blue™ NOD2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound or DMSO for 1-2 hours.

  • Stimulate the cells with a fixed concentration of MDP (e.g., 100 ng/mL) for 6-24 hours.

  • After stimulation, measure the luciferase activity in the cell lysate or supernatant according to the reporter gene assay manufacturer's protocol.

  • Quantify the luminescence using a luminometer.

  • Determine the effect of the compound on NF-κB activation by comparing the luciferase activity in treated versus untreated, stimulated cells.

Experimental Workflow Visualization

The process of identifying and validating a novel RIPK2 inhibitor can be visualized as a multi-step workflow.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Validation cluster_invivo In Vivo Efficacy Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Kinase_Assay In Vitro RIPK2 Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assay Cell-Based NF-κB Reporter Assay (MDP Stimulation) In_Vitro_Kinase_Assay->Cell_Based_Assay Lead Compound Cytokine_Measurement Cytokine Measurement (ELISA for TNF, IL-6) in BMDMs/THP-1 Cell_Based_Assay->Cytokine_Measurement In_Vivo_Model In Vivo Model (e.g., EAE, Peritonitis) Cytokine_Measurement->In_Vivo_Model Candidate for In Vivo Testing Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Model->Pharmacokinetics

Caption: A typical workflow for the evaluation of a novel RIPK2 inhibitor.

Conclusion and Future Directions

The compound referred to as "this compound," identified as compound 12 in patent WO2012003544A1, is primarily characterized as an SRC kinase inhibitor.[1] There is currently no publicly available data to support its activity as a RIPK2 inhibitor or its modulation of the NOD signaling pathway. Its structural relationship to WEHI-345 provides a rationale for investigating this possibility.

For researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold, the path forward is clear. A systematic evaluation, beginning with in vitro kinase assays and progressing to cellular and in vivo models, as outlined in this guide, is essential to determine the true biological activity of the this compound. Such studies will not only clarify its role, if any, in NOD signaling but also contribute to the broader understanding of RIPK2 inhibition as a therapeutic strategy for inflammatory diseases. Until such data is generated, any claims regarding its effects on the NOD pathway should be considered speculative.

References

Cellular Targets of WEHI-345 and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: This technical guide addresses the cellular targets and mechanisms of action of the pyrimidopyrazole analog WEHI-345. While the initial inquiry specified the "Desmethyl-WEHI-345 analog," publicly accessible, in-depth scientific literature and quantitative data for this specific derivative are limited. Commercial suppliers note its origin from patent WO2012003544A1, where it is listed as a protein kinase inhibitor with potential applications in colon cancer research.[1][2][3] Given the extensive characterization of the parent compound, WEHI-345, this guide will focus on its well-documented cellular targets and signaling pathways, which are anticipated to be highly relevant to its desmethyl analog.

Executive Summary

WEHI-345 is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), a critical mediator of inflammatory signaling downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[4][5] By binding to the ATP pocket of RIPK2, WEHI-345 effectively delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB signaling pathway.[1][4][5] This inhibitory action prevents the production of pro-inflammatory cytokines, demonstrating therapeutic potential in models of inflammatory diseases.[5][6][7] While highly specific for RIPK2, WEHI-345 has been shown to inhibit a small number of other kinases at higher concentrations.

Quantitative Data: Kinase Inhibition Profile of WEHI-345

The inhibitory activity of WEHI-345 has been quantified against its primary target, RIPK2, and a panel of other kinases. The data consistently demonstrates high potency and selectivity for RIPK2.

Table 2.1: Potency of WEHI-345 against RIPK2
ParameterValueSpeciesAssay TypeReference
IC₅₀130 nMNot SpecifiedKinase Assay[4][6][7]
Kd46 nMNot SpecifiedBinding Assay[5][6][7]
Table 2.2: Selectivity Profile of WEHI-345

The selectivity of WEHI-345 has been assessed against other members of the RIPK family and a broader panel of kinases.

Kinase TargetBinding Affinity (Kd)CommentsReference
RIPK1>10 µMNegligible activity[5][6][7]
RIPK4>10 µMNegligible activity[5][6][7]
RIPK5>10 µMNegligible activity[5][6][7]

In a broader screening against 92 different kinases, WEHI-345 demonstrated significant inhibition (>90% at a concentration of 1 µM) of only a few off-target kinases.[6][7]

Table 2.3: Off-Target Kinase Inhibition by WEHI-345 (at 1 µM)
Off-Target KinaseInhibitionReference
KIT>90%[6][7]
RET>90%[6][7]
PDGFRβ>90%[6][7]
SRC>90%[6][7]

Signaling Pathways and Mechanism of Action

WEHI-345 exerts its primary effect by inhibiting the NOD/RIPK2 signaling pathway. This pathway is a cornerstone of the innate immune system, responsible for detecting bacterial peptidoglycans and initiating an inflammatory response.

The NOD-RIPK2 Signaling Pathway

Upon recognition of its ligand, such as muramyl dipeptide (MDP) for NOD2, the NOD receptor undergoes a conformational change and oligomerizes. This allows for the recruitment of RIPK2, which then undergoes autophosphorylation and subsequent polyubiquitylation. This ubiquitylation serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines like TNF-α and IL-6. WEHI-345, by inhibiting the kinase activity of RIPK2, prevents these downstream events.

NOD_RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Bacterial Peptidoglycan (e.g., MDP) NOD2 NOD2 Ligand->NOD2 Activation RIPK2_inactive RIPK2 (inactive) NOD2->RIPK2_inactive Recruitment RIPK2_active RIPK2 (active) (Autophosphorylation & Ubiquitylation) RIPK2_inactive->RIPK2_active Downstream_Signaling Downstream Signaling (e.g., TAK1, IKK) RIPK2_active->Downstream_Signaling NFkB_activation NF-κB Activation Downstream_Signaling->NFkB_activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_activation->Gene_Transcription WEHI345 WEHI-345 WEHI345->RIPK2_inactive Inhibition of Kinase Activity Cytokines TNF-α, IL-6, IL-8 Gene_Transcription->Cytokines

Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of WEHI-345.

Experimental Protocols

The characterization of WEHI-345 and its cellular targets has involved a range of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This type of assay is used to determine the IC₅₀ value of an inhibitor against a specific kinase.

  • Reagents and Materials:

    • Recombinant human RIPK2 kinase domain.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ATP.

    • Substrate (e.g., a generic peptide substrate like myelin basic protein).

    • Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™).

    • WEHI-345 or its analogs at various concentrations.

    • 96-well or 384-well plates.

  • Procedure:

    • A reaction mixture containing the kinase, substrate, and kinase buffer is prepared.

    • Serial dilutions of WEHI-345 are added to the wells of the plate.

    • The kinase reaction is initiated by the addition of ATP (mixed with [γ-³²P]ATP).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, typically by adding a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. In the case of radiolabeling, this can be done by capturing the substrate on a filter membrane and measuring radioactivity. For fluorescence-based methods, the amount of ADP produced is measured.

    • The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Inhibition of MDP-Induced Cytokine Production

This assay assesses the ability of WEHI-345 to inhibit RIPK2 signaling in a cellular context.

  • Cell Lines:

    • Human monocytic cell line (e.g., THP-1).

    • Mouse macrophage cell line (e.g., RAW 264.7).

    • Bone marrow-derived macrophages (BMDMs).[6][7]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of WEHI-345 for a specified time (e.g., 1 hour).

    • The cells are then stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), to activate the RIPK2 pathway.[4][5]

    • After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

    • The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The IC₅₀ for the inhibition of cytokine production is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a RIPK2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (Determine IC₅₀) Binding_Assay Binding Assay (Determine Kd) Biochemical_Assay->Binding_Assay Kinase_Panel Kinome Selectivity Screening Binding_Assay->Kinase_Panel Cytokine_Assay MDP-Stimulated Cytokine Release Assay Kinase_Panel->Cytokine_Assay Ubiquitylation_Assay RIPK2 Ubiquitylation Assay (Western Blot) Cytokine_Assay->Ubiquitylation_Assay NFkB_Reporter NF-κB Reporter Assay Ubiquitylation_Assay->NFkB_Reporter EAE_Model Experimental Autoimmune Encephalomyelitis (EAE) Model NFkB_Reporter->EAE_Model Cytokine_Measurement Measure In Vivo Cytokine Levels EAE_Model->Cytokine_Measurement

Caption: A representative experimental workflow for the evaluation of a RIPK2 inhibitor.

Conclusion

WEHI-345 is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its mechanism of action involves the direct inhibition of RIPK2's kinase activity, leading to a blockade of the downstream NF-κB signaling cascade and a reduction in the production of key pro-inflammatory cytokines. While detailed public data on the this compound remains scarce, the extensive research on WEHI-345 provides a robust framework for understanding its likely cellular targets and biological effects. Further studies are warranted to delineate any subtle differences in potency, selectivity, and pharmacokinetic properties that may arise from the demethylation of the parent compound.

References

Desmethyl-WEHI-345 Analog: A Technical Guide for Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, playing a pivotal role in the pro-inflammatory pathways activated by the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis.[2][4] Consequently, the development of small molecule inhibitors targeting RIPK2 has emerged as a promising therapeutic strategy for these debilitating diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for WEHI-345, a potent RIPK2 inhibitor.

Table 1: In Vitro Potency and Selectivity of WEHI-345

ParameterValueSpeciesAssay TypeReference
IC₅₀ 130 nMNot SpecifiedKinase Assay[1][4]
K_D 46 nMNot SpecifiedBinding Assay[1][4]
Selectivity >10 µM (for RIPK1, RIPK4, RIPK5)Not SpecifiedBinding Assay[1][4]

Table 2: Cellular Activity of WEHI-345

Cell LineTreatmentEffectConcentrationReference
Raw 267.4 MDP StimulationInhibition of TNF-α and IL-6 secretionNot Specified[1][4]
BMDMs MDP StimulationInhibition of TNF-α and IL-6 secretionNot Specified[1][4]
THP-1 MDP StimulationReduction of TNF, IL-8, IL-1β, and A20 mRNA levels500 nM[5]
CD11β⁺ Monocytes Listeria monocytogenes infectionReduction of cytokine and chemokine secretionNot Specified[1][4]

Table 3: In Vivo Efficacy of WEHI-345 in an Experimental Autoimmune Encephalomyelitis (EAE) Model

Animal ModelDosing RegimenKey OutcomesReference
C57BL/6 Mice 20 mg/kg, intraperitoneal injection, twice daily- Significantly lowered mean disease score- Reduced inflammatory infiltrate in the forebrain- Improved body weight- Reduced cytokine and chemokine levels[1][4][5]

Signaling Pathway and Mechanism of Action

WEHI-345 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK2. The following diagram illustrates the NOD2 signaling pathway and the point of intervention by WEHI-345.

RIPK2_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Ub Ubiquitination RIPK2->Ub Autophosphorylation & Ubiquitination WEHI345 WEHI-345 (or Desmethyl Analog) WEHI345->RIPK2 Inhibits Kinase Activity NFkB_Activation NF-κB Activation Ub->NFkB_Activation MAPK_Activation MAPK Activation Ub->MAPK_Activation Cytokines Pro-inflammatory Cytokines (TNF, IL-6, etc.) NFkB_Activation->Cytokines Upregulates Transcription MAPK_Activation->Cytokines Upregulates Transcription

Caption: NOD2 signaling pathway and inhibition by WEHI-345.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving RIPK2 inhibitors. Below are representative protocols based on published studies with WEHI-345.

1. In Vitro Inhibition of MDP-Induced Cytokine Production

  • Cell Lines:

    • Mouse Bone Marrow-Derived Macrophages (BMDMs)

    • Raw 267.4 (murine macrophage cell line)

    • THP-1 (human monocytic cell line)

  • Protocol:

    • Culture cells to a density of 1 x 10⁶ cells/mL in appropriate media.

    • Pre-treat cells with varying concentrations of Desmethyl-WEHI-345 analog (or WEHI-345 as a control) for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.

    • Stimulate the cells with Muramyl Dipeptide (MDP) (typically 10 µg/mL) for 4-24 hours to activate the NOD2 pathway.

    • Collect the cell culture supernatant.

    • Analyze the supernatant for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • For mRNA analysis, lyse the cells after stimulation and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., TNF, IL6, IL1B).

2. In Vivo Evaluation in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

  • Animal Model:

    • C57BL/6 mice (male, 8-12 weeks old)

  • Protocol:

    • Induce EAE in mice by immunization with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

    • Begin treatment with the this compound (e.g., 20 mg/kg, intraperitoneally, twice daily) at the onset of clinical signs (typically around day 10-12 post-immunization). A vehicle-treated group should be included as a control.

    • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

    • Record body weight daily.

    • At the end of the study (e.g., day 25-30), euthanize the mice and collect tissues (e.g., brain, spinal cord, blood).

    • Perform histological analysis of the central nervous system tissue to assess inflammatory cell infiltration and demyelination.

    • Measure cytokine and chemokine levels in the serum or tissue homogenates using ELISA or multiplex assays.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a this compound in a preclinical inflammatory disease model.

EAE_Workflow cluster_setup Phase 1: EAE Induction and Treatment cluster_analysis Phase 2: Endpoint Analysis Induction Induce EAE in C57BL/6 Mice (MOG₃₅₋₅₅ + CFA + PTX) Grouping Randomize into Treatment Groups (Vehicle vs. Compound) Induction->Grouping Treatment Administer Compound/Vehicle (e.g., 20 mg/kg IP, BID) Grouping->Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment->Monitoring Termination Study Termination (e.g., Day 28) Monitoring->Termination Tissue Tissue Collection (CNS, Blood) Termination->Tissue Histology Histopathology: - H&E (Infiltration) - LFB (Demyelination) Tissue->Histology Biomarkers Biomarker Analysis: - Serum Cytokines (ELISA) - CNS Gene Expression (qPCR) Tissue->Biomarkers

Caption: Preclinical workflow for EAE model evaluation.

Conclusion

WEHI-345 has been established as a valuable tool for investigating the role of RIPK2 in inflammatory diseases. Its demonstrated efficacy in cellular and animal models provides a strong rationale for the exploration of its analogs, such as a potential Desmethyl-WEHI-345, as therapeutic candidates. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug developers to design and execute preclinical studies aimed at evaluating the therapeutic potential of novel RIPK2 inhibitors in a variety of inflammatory disease contexts. Further structure-activity relationship studies will be crucial to delineate the specific properties of desmethylated and other analogs of WEHI-345.

References

Unveiling the Molecular Nuances: A Technical Guide to the Structural and Functional Differences Between WEHI-345 and its Desmethyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Melbourne, Australia - In the intricate world of kinase inhibitor development, even the slightest molecular modification can profoundly impact a compound's efficacy and selectivity. This technical guide delves into the structural and functional distinctions between the potent RIPK2 inhibitor, WEHI-345, and its desmethyl analog. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Chemical Structures and Core Differences

WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), possesses a distinct chemical architecture. Its desmethyl analog is characterized by the absence of a methyl group on the phenyl ring. This seemingly minor alteration introduces significant changes to the molecule's steric and electronic properties, which in turn influence its interaction with the target kinase.

WEHI-345 is chemically known as N-[2-[4-amino-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide.

The desmethyl analog of WEHI-345 is identified as N-[2-[4-amino-3-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide. The key structural difference is the substitution of the tolyl (4-methylphenyl) group in WEHI-345 with a phenyl group in its desmethyl counterpart.

Quantitative Comparison of Biological Activity

The removal of the methyl group from the phenyl ring in WEHI-345 has a discernible effect on its biological activity. The following table summarizes the key quantitative data comparing the two compounds.

CompoundTargetIC50 (μM)[1]Kd (nM)Notes
WEHI-345 RIPK20.13[1]46Potent and selective inhibitor of RIPK2.
Desmethyl-WEHI-345 RIPK2>10Not AvailableSignificantly reduced inhibitory activity compared to WEHI-345. The hydrophobicity of WEHI-345 appears to contribute to its high affinity for RIPK2, as more hydrophilic analogs show lower binding affinity.[2]

Impact on RIPK2 Signaling Pathway

WEHI-345 exerts its inhibitory effect on the NOD-like receptor (NLR) signaling pathway, a critical component of the innate immune system. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of NF-κB and MAP kinases and the subsequent production of pro-inflammatory cytokines. WEHI-345, by binding to the ATP pocket of RIPK2, blocks its kinase activity, thereby attenuating this inflammatory cascade. The desmethyl analog, with its reduced potency, is expected to have a significantly weaker effect on this pathway.

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits and activates XIAP XIAP RIPK2->XIAP binds TAK1_complex TAK1/TAB1/TAB2 RIPK2->TAK1_complex activates XIAP->RIPK2 K63-linked ubiquitination IKK_complex IKKα/IKKβ/NEMO TAK1_complex->IKK_complex phosphorylates NFkB_complex p50/p65-IκBα IKK_complex->NFkB_complex phosphorylates IκBα p50_p65 p50/p65 NFkB_complex->p50_p65 IκBα degradation Inflammatory_Genes Inflammatory Gene Transcription p50_p65->Inflammatory_Genes translocates and activates transcription MDP Muramyl Dipeptide (MDP) MDP->NOD2 activates WEHI_345 WEHI-345 WEHI_345->RIPK2 inhibits (ATP-competitive)

Caption: The NOD2 signaling pathway and the inhibitory action of WEHI-345.

Experimental Protocols

In Vitro RIPK2 Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the kinase activity of recombinant RIPK2.

Workflow:

Kinase_Assay_Workflow In Vitro RIPK2 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant RIPK2 - Kinase Buffer - ATP - Substrate (e.g., myelin basic protein) - Test Compounds (WEHI-345, desmethyl analog) Start->Prepare_Reagents Incubate Incubate RIPK2 with test compound (e.g., 15 min at room temperature) Prepare_Reagents->Incubate Initiate_Reaction Initiate kinase reaction by adding ATP and substrate Incubate->Initiate_Reaction Incubate_Reaction Incubate reaction mixture (e.g., 30-60 min at 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., by adding EDTA) Incubate_Reaction->Stop_Reaction Detect_Signal Detect signal proportional to kinase activity (e.g., ADP-Glo, radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro RIPK2 kinase inhibition assay.

Methodology:

  • Recombinant human RIPK2 is incubated with varying concentrations of the test compound (WEHI-345 or its desmethyl analog) in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. This can be achieved using various methods, including radiometric assays (³²P-ATP) or luminescence-based assays such as ADP-Glo™.[3][4]

  • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cellular Assay for Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular context.

Workflow:

Cellular_Assay_Workflow Cellular Cytokine Production Assay Workflow Start Start Isolate_BM Isolate bone marrow from mice Start->Isolate_BM Differentiate_Macrophages Differentiate bone marrow cells into macrophages (BMDMs) using M-CSF Isolate_BM->Differentiate_Macrophages Plate_BMDMs Plate BMDMs in culture wells Differentiate_Macrophages->Plate_BMDMs Pretreat Pre-treat BMDMs with test compounds (WEHI-345, desmethyl analog) Plate_BMDMs->Pretreat Stimulate Stimulate cells with a NOD2 agonist (e.g., Muramyl Dipeptide - MDP) Pretreat->Stimulate Incubate_Cells Incubate cells for a specified time (e.g., 4-24 hours) Stimulate->Incubate_Cells Collect_Supernatant Collect cell culture supernatant Incubate_Cells->Collect_Supernatant Measure_Cytokines Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA or Luminex Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze data to determine the effect of compounds on cytokine production Measure_Cytokines->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cellular cytokine production assay in BMDMs.

Methodology:

  • Bone marrow is harvested from the femurs and tibias of mice.

  • Bone marrow cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) for several days to differentiate them into bone marrow-derived macrophages (BMDMs).[5]

  • Mature BMDMs are plated and pre-treated with various concentrations of WEHI-345 or its desmethyl analog.

  • The cells are then stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), to induce a pro-inflammatory response.[1]

  • After an incubation period, the cell culture supernatant is collected.

  • The concentrations of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[6][7]

  • The inhibitory effect of the compounds on cytokine production is then determined.

Conclusion

The structural difference between WEHI-345 and its desmethyl analog, specifically the absence of a methyl group on the phenyl ring, leads to a significant reduction in its inhibitory activity against RIPK2. This underscores the critical role of the tolyl moiety in the potent and selective binding of WEHI-345 to its target. The provided data and experimental protocols offer a framework for researchers to further investigate the structure-activity relationships of RIPK2 inhibitors and to develop novel therapeutics for the treatment of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Desmethyl-WEHI-345 Analog, a RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro evaluation of Desmethyl-WEHI-345 analog, a putative inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator of inflammatory signaling pathways downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][4] These protocols describe both a direct enzymatic assay to determine the inhibitory activity of the compound on purified RIPK2 and a cell-based assay to assess its functional effects on the downstream signaling cascade.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase, plays a pivotal role in the innate immune system.[3] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and subsequent ubiquitination, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.[1][2][3] WEHI-345 is a known potent and selective inhibitor of RIPK2 with an IC50 of 0.13 μM.[5][6] This document outlines protocols to assess a desmethyl analog of WEHI-345 for its potential to inhibit RIPK2.

Data Presentation

Table 1: Profile of WEHI-345, a Reference RIPK2 Inhibitor

ParameterValueReference
TargetRIPK2 Kinase[5]
IC50 (in vitro kinase assay)0.13 µM[5][6][7]
Cellular ActivityDelays RIPK2 ubiquitylation and NF-κB activation[5][8]
Inhibits MDP-induced RIPK2 autophosphorylation[5]
Blocks MDP-induced TNF and IL-6 transcription in BMDMs[5][7]
Reduces mRNA levels of NF-κB targets in THP-1 cells[5][7]

Experimental Protocols

In Vitro RIPK2 Kinase Inhibition Assay (Biochemical Assay)

This protocol is adapted from commercially available RIPK2 kinase assay kits, which measure the amount of ADP produced as a result of kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound against purified human recombinant RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in DMSO)

  • WEHI-345 (as a positive control, dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound and the WEHI-345 positive control in DMSO. A typical starting concentration for the dilution series would be 100 µM.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase assay buffer to each well.

    • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of a mixture of recombinant RIPK2 enzyme and MBP substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for RIPK2 Inhibition in THP-1 Monocytes

This protocol assesses the ability of the this compound to inhibit the downstream effects of RIPK2 activation in a human monocytic cell line.

Objective: To evaluate the effect of the this compound on muramyl dipeptide (MDP)-induced NF-κB activation and pro-inflammatory cytokine production in THP-1 cells.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Muramyl dipeptide (MDP)

  • This compound (dissolved in DMSO)

  • WEHI-345 (as a positive control, dissolved in DMSO)

  • Cell lysis buffer

  • Reagents for Western blotting (antibodies against phospho-RIPK2, total RIPK2, phospho-IκBα, total IκBα, and a loading control like GAPDH)

  • Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, and primers for TNFα, IL-8, and a housekeeping gene like GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed the cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound or WEHI-345 for 1 hour. Include a DMSO vehicle control.

    • Stimulate the cells with 10 µg/mL MDP for a specified time (e.g., 30 minutes for signaling pathway analysis, 4-6 hours for gene expression analysis).

  • Western Blot Analysis (for NF-κB pathway activation):

    • After 30 minutes of MDP stimulation, wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-RIPK2, total RIPK2, phospho-IκBα, and total IκBα, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • qRT-PCR Analysis (for cytokine gene expression):

    • After 4-6 hours of MDP stimulation, harvest the cells and extract total RNA.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR using primers for TNFα, IL-8, and GAPDH.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation Ub Ubiquitination RIPK2->Ub Autophosphorylation TAK1 TAK1 Complex Ub->TAK1 Recruitment IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Transcription Desmethyl_WEHI_345 Desmethyl-WEHI-345 Analog Desmethyl_WEHI_345->RIPK2 Inhibition

Caption: RIPK2 signaling pathway and the inhibitory action of this compound.

In_Vitro_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start_Bio Start Compound_Prep_Bio Prepare Compound Dilutions Start_Bio->Compound_Prep_Bio Reaction_Setup Set up Kinase Reaction (RIPK2, Substrate, ATP) Compound_Prep_Bio->Reaction_Setup Incubate_Bio Incubate at 30°C Reaction_Setup->Incubate_Bio ADP_Detect Detect ADP Production (Luminescence) Incubate_Bio->ADP_Detect IC50_Calc Calculate IC50 ADP_Detect->IC50_Calc End_Bio End IC50_Calc->End_Bio Start_Cell Start Cell_Culture Culture & Seed THP-1 Cells Start_Cell->Cell_Culture Compound_Treat Pre-treat with Compound Cell_Culture->Compound_Treat MDP_Stim Stimulate with MDP Compound_Treat->MDP_Stim Analysis Analyze Downstream Effects (Western Blot / qRT-PCR) MDP_Stim->Analysis Results Determine Inhibition of Signaling/Gene Expression Analysis->Results End_Cell End Results->End_Cell

Caption: Experimental workflow for in vitro biochemical and cellular assays.

References

Application Notes and Protocols for Cell-Based Assays of Desmethyl-WEHI-345 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-WEHI-345 and its analogs are potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator of inflammatory signaling downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is activated, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways.[2][3][4] This cascade results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8. Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory diseases, making RIPK2 an attractive therapeutic target.[5]

These application notes provide a comprehensive guide to the cell-based assays used to characterize the activity of Desmethyl-WEHI-345 and its analogs as RIPK2 inhibitors. Detailed protocols for key experiments are provided to enable researchers to assess compound potency, cellular activity, and mechanism of action.

Mechanism of Action of WEHI-345 and its Analogs

WEHI-345 and its analogs are ATP-competitive inhibitors that bind to the kinase domain of RIPK2.[6][7] This binding prevents the autophosphorylation and subsequent activation of RIPK2, which in turn delays its ubiquitylation.[2] The downstream consequence is the inhibition of NF-κB and MAPK pathway activation, leading to a reduction in the transcription and secretion of inflammatory mediators.[2][8]

NOD2_RIPK2_Signaling_Pathway Figure 1: NOD2-RIPK2 Signaling Pathway and Point of Inhibition Bacterial PGN (MDP) Bacterial PGN (MDP) NOD2 NOD2 Bacterial PGN (MDP)->NOD2 binds RIPK2 (inactive) RIPK2 (inactive) NOD2->RIPK2 (inactive) recruits RIPK2-P (active) RIPK2-P (active) RIPK2 (inactive)->RIPK2-P (active) autophosphorylation Ubiquitination Ubiquitination RIPK2-P (active)->Ubiquitination TAK1 Complex TAK1 Complex Ubiquitination->TAK1 Complex activates IKK Complex IKK Complex TAK1 Complex->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines induces transcription Desmethyl-WEHI-345 Analog This compound This compound->RIPK2 (inactive) inhibits Experimental_Workflow Figure 2: General Experimental Workflow cluster_0 Primary Screening cluster_1 Cellular Activity & Mechanism Biochemical Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell Viability Cell Viability Assay (e.g., MTT) Biochemical Assay->Cell Viability NFkB Reporter NF-κB Reporter Assay (Luciferase) Cell Viability->NFkB Reporter Cytokine Secretion Cytokine Secretion Assay (ELISA) NFkB Reporter->Cytokine Secretion Western Blot Western Blot (p-RIPK2) Cytokine Secretion->Western Blot Lead Optimization Lead Optimization Western Blot->Lead Optimization Analog Synthesis Analog Synthesis Analog Synthesis->Biochemical Assay

References

Application Notes and Protocols: Utilizing Desmethyl-WEHI-345 Analog in a Mouse Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Desmethyl-WEHI-345 analog, a potent RIPK2 inhibitor, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, offering a framework for investigating the therapeutic potential of this compound in inflammatory bowel disease (IBD).

Introduction

Inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis, are chronic inflammatory conditions of the gastrointestinal tract.[1] Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical mediator in the inflammatory signaling pathways associated with IBD.[2][3] RIPK2 is a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1 and NOD2) receptors, which recognize bacterial peptidoglycans and initiate an innate immune response.[4] Dysregulation of this pathway can lead to excessive inflammation.

This compound is a derivative of WEHI-345, a selective inhibitor of RIPK2 kinase activity.[5][6] WEHI-345 has been shown to delay the ubiquitination of RIPK2 and subsequent NF-κB activation, thereby preventing the production of pro-inflammatory cytokines.[4][7] By targeting RIPK2, this compound presents a promising therapeutic strategy to ameliorate the pathology of colitis.

Signaling Pathway

The activation of NOD1/2 receptors by bacterial components triggers the recruitment of RIPK2, leading to its autophosphorylation and ubiquitination.[8] This initiates a signaling cascade that results in the activation of the NF-κB and MAPK pathways, culminating in the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][3] this compound, by inhibiting the kinase activity of RIPK2, is expected to block these downstream events.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway in Colitis and Point of Inhibition cluster_0 Bacterial Recognition and RIPK2 Activation cluster_1 Downstream Signaling cluster_2 Inflammatory Response Bacterial PGN Bacterial PGN NOD1/2 NOD1/2 Bacterial PGN->NOD1/2 binds RIPK2 RIPK2 NOD1/2->RIPK2 recruits & activates Ubiquitination Ubiquitination RIPK2->Ubiquitination TAK1 TAK1 Ubiquitination->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK MAPK TAK1->MAPK NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NF-kB->Pro-inflammatory Cytokines promotes transcription MAPK->Pro-inflammatory Cytokines promotes transcription Colitis Colitis Pro-inflammatory Cytokines->Colitis Desmethyl-WEHI-345 Desmethyl-WEHI-345 Desmethyl-WEHI-345->RIPK2 inhibits kinase activity

Caption: RIPK2 signaling and inhibition by Desmethyl-WEHI-345.

Experimental Protocols

The following protocols provide a detailed methodology for a DSS-induced colitis mouse model and subsequent treatment with this compound.

DSS-Induced Colitis Model

This protocol is adapted from standard procedures for inducing acute colitis in mice.[9][10]

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal housing with a 12-hour light/dark cycle

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Divide mice into experimental groups (e.g., Vehicle control, DSS + Vehicle, DSS + this compound). A minimum of 8-10 mice per group is recommended.

  • To induce colitis, dissolve DSS in sterile drinking water to a final concentration of 2.5-3.0% (w/v). The optimal concentration may vary between batches of DSS and mouse strains.[10]

  • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

  • The vehicle control group should receive regular sterile drinking water.

  • Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.

Administration of this compound

Materials:

  • This compound

  • Vehicle for dissolution (e.g., DMSO followed by dilution in corn oil or a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80)

  • Gavage needles or appropriate equipment for intraperitoneal injection

Procedure:

  • Based on studies with the parent compound WEHI-345 in other inflammatory models, a starting dose of 10-20 mg/kg can be proposed.[7] Dose-response studies are recommended to determine the optimal dosage for colitis.

  • Prepare the this compound solution in the chosen vehicle.

  • Administer the compound or vehicle to the respective groups daily, starting from day 0 (the first day of DSS administration) until the end of the experiment. Administration can be via oral gavage or intraperitoneal injection.

  • Continue daily monitoring of the mice.

Assessment of Colitis Severity

Disease Activity Index (DAI):

The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5
2 5-10Loose stoolsSlight bleeding
3 10-15
4 >15DiarrheaGross bleeding

Endpoint Analysis:

At the end of the study (e.g., day 8-10), euthanize the mice and perform the following:

  • Measure the length of the colon from the cecum to the rectum.

  • Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage).

  • Collect colon tissue for cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-6, IL-1β).

  • Collect spleen and mesenteric lymph nodes for immunological studies if desired.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Desmethyl-WEHI-345 in DSS Colitis Model cluster_0 Phase 1: Induction and Treatment cluster_1 Phase 2: Endpoint Analysis cluster_2 Phase 3: Data Analysis Day_0 Day 0: - Start DSS Administration - Start Desmethyl-WEHI-345/Vehicle Treatment Day_1_7 Days 1-7: - Daily Monitoring (Weight, DAI) - Daily Treatment Day_0->Day_1_7 Day_8 Day 8 (or endpoint): - Euthanasia - Colon Length Measurement Tissue_Collection Tissue Collection: - Colon for Histology - Colon for Cytokine Analysis Day_8->Tissue_Collection Histology Histological Scoring Tissue_Collection->Histology Cytokine_Analysis Cytokine Quantification (ELISA/qPCR) Tissue_Collection->Cytokine_Analysis Statistical_Analysis Statistical Analysis of all data Histology->Statistical_Analysis Cytokine_Analysis->Statistical_Analysis

Caption: Workflow for DSS colitis model and drug testing.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected quantitative outcomes based on published data for RIPK2 inhibitors in mouse models of colitis.

ParameterVehicle ControlDSS + VehicleDSS + Desmethyl-WEHI-345 (10 mg/kg)DSS + Desmethyl-WEHI-345 (20 mg/kg)
Body Weight Change (%) +2 to +5-15 to -20-8 to -12-5 to -8
Disease Activity Index (DAI) 03.5 - 4.02.0 - 2.51.5 - 2.0
Colon Length (cm) 8.0 - 9.05.0 - 6.06.5 - 7.57.0 - 8.0
Histological Score 0 - 18 - 104 - 62 - 4
Colon TNF-α (pg/mg protein) 50 - 100800 - 1200400 - 600200 - 400
Colon IL-6 (pg/mg protein) 20 - 40400 - 600200 - 300100 - 200
Colon IL-1β (pg/mg protein) 10 - 20150 - 25080 - 12040 - 80

Note: These values are illustrative and may vary depending on the specific experimental conditions.

Conclusion

The use of this compound in a DSS-induced colitis mouse model provides a robust platform to evaluate its therapeutic efficacy. By inhibiting the kinase activity of RIPK2, this compound is expected to mitigate the inflammatory cascade that drives the pathology of colitis. The detailed protocols and expected outcomes presented in these application notes offer a solid foundation for researchers to investigate this promising therapeutic agent for the treatment of IBD.

References

Application Notes and Protocols for Desmethyl-WEHI-345 Analog: A Potent Inhibitor of Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a Desmethyl-WEHI-345 analog, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), for the modulation of inflammatory cytokine production. The information presented is primarily based on the characterization of its parent compound, WEHI-345, and is intended to serve as a guide for investigating the therapeutic potential of this analog in NOD-driven inflammatory diseases.

Introduction

Intracellular Nucleotide-binding and Oligomerization Domain (NOD)-like receptors (NLRs) are crucial components of the innate immune system that recognize bacterial peptidoglycans.[1][2][3] Upon activation, NOD1 and NOD2 recruit and activate RIPK2, a key serine/threonine kinase.[2][4] This triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription and production of pro-inflammatory cytokines such as TNF, IL-6, and IL-8.[1][2][5][6] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various autoinflammatory disorders, including Crohn's disease, sarcoidosis, and multiple sclerosis.[4][5]

The this compound, like its parent compound WEHI-345, is a selective inhibitor of the RIPK2 kinase.[7][8][9] By binding to the ATP pocket of RIPK2, it blocks its kinase activity, thereby delaying RIPK2 ubiquitylation and subsequent activation of NF-κB and MAPK signaling.[1][7][10] This ultimately leads to a potent suppression of inflammatory cytokine production in vitro and in vivo.[1][11] These characteristics make the this compound a valuable tool for studying innate immunity and a promising therapeutic candidate for inflammatory diseases.[10]

Mechanism of Action: The NOD-RIPK2 Signaling Pathway

The this compound inhibits the kinase activity of RIPK2, a critical mediator in the NOD signaling pathway. The diagram below illustrates the signaling cascade and the point of inhibition.

NOD_RIPK2_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1_NOD2 NOD1/NOD2 Bacterial PGN->NOD1_NOD2 Recognition RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation, NF-κB Release Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF, IL-6, IL-8, etc.) NFkB->Cytokine_Genes Transcription MAPK->Cytokine_Genes Transcription Desmethyl_WEHI_345 Desmethyl-WEHI-345 Analog Desmethyl_WEHI_345->RIPK2 Inhibition of Kinase Activity Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 1. Cell Culture (e.g., BMDMs, THP-1) A2 2. Pre-treatment with This compound A1->A2 A3 3. Stimulation (e.g., MDP) A2->A3 A4 4. Sample Collection (Supernatant & Cell Lysate) A3->A4 A5 5. Endpoint Analysis (ELISA, qPCR, Western Blot) A4->A5 B1 1. Animal Model of Inflammation (e.g., EAE, MDP challenge) B2 2. Treatment with This compound B1->B2 B3 3. Monitoring & Sample Collection (Blood, Tissues) B2->B3 B4 4. Endpoint Analysis (Cytokine levels, Histology) B3->B4

References

Application Notes and Protocols: Detection of p-RIPK2 Inhibition by Desmethyl-WEHI-345 Analog using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator of inflammatory signaling pathways. Upon activation by nucleotide-binding oligomerization domain (NOD)-like receptors, RIPK2 undergoes autophosphorylation at Serine 176 (p-RIPK2), a key step in the downstream activation of NF-κB and MAPK signaling cascades.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory diseases, making RIPK2 an attractive therapeutic target.[3][4] Desmethyl-WEHI-345 analog is a potent and selective inhibitor of RIPK2 kinase activity, effectively blocking the inflammatory response.[5][6][7][8] This document provides a detailed protocol for assessing the inhibitory effect of a this compound on RIPK2 phosphorylation in a cellular context using Western blot analysis.

Signaling Pathway of RIPK2 Inhibition

The following diagram illustrates the signaling pathway involving NOD2 and RIPK2, and the inhibitory action of the this compound. Bacterial muramyl dipeptide (MDP) is recognized by the intracellular sensor NOD2, leading to the recruitment and autophosphorylation of RIPK2. Phosphorylated RIPK2 then serves as a scaffold for downstream signaling complexes, ultimately activating NF-κB and MAPK pathways and inducing the production of pro-inflammatory cytokines. The this compound acts by binding to the ATP pocket of RIPK2, thereby preventing its autophosphorylation and blocking the subsequent inflammatory cascade.[2][3][9]

RIPK2_Signaling_Pathway cluster_cell Cell MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits pRIPK2 p-RIPK2 (Ser176) RIPK2->pRIPK2 autophosphorylation NFkB NF-κB Activation pRIPK2->NFkB MAPK MAPK Activation pRIPK2->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inhibitor Desmethyl-WEHI-345 analog Inhibitor->RIPK2 inhibits

Caption: RIPK2 signaling pathway and point of inhibition.

Experimental Protocol

This protocol details the steps for treating cells with a this compound and subsequently performing a Western blot to detect changes in RIPK2 phosphorylation at Serine 176.

Materials:

  • Cell Line: Human monocytic cell line (e.g., THP-1) or other suitable cell line expressing RIPK2.

  • Cell Culture Media and Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation.

  • Stimulant: Muramyl dipeptide (MDP) or other appropriate NOD2 ligand.

  • Inhibitor: this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.[11]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK2 (Ser176) polyclonal antibody (Recommended dilution 1:500-1:1000).[12]

    • Mouse or Rabbit anti-total RIPK2 antibody.

    • Mouse anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For differentiation, treat THP-1 cells with PMA (e.g., 50 ng/mL) for 24-48 hours.

    • Pre-treat differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with MDP (e.g., 10 µg/mL) for 15-30 minutes to induce RIPK2 phosphorylation. Include an unstimulated control group.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.[10]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against p-RIPK2 (Ser176) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the blot can be stripped and re-probed for total RIPK2 and a loading control like β-actin or GAPDH.[11]

    • Quantify the band intensities using densitometry software.

Data Presentation

The following table presents a hypothetical quantitative analysis of p-RIPK2 levels following treatment with the this compound. Data is normalized to total RIPK2 and the loading control, and expressed as a percentage of the stimulated control.

Treatment GroupThis compound (µM)MDP StimulationRelative p-RIPK2 Level (Normalized)% Inhibition of p-RIPK2
Unstimulated Control0-0.05-
Stimulated Control0+1.000%
Treatment 10.1+0.6535%
Treatment 21+0.2080%
Treatment 310+0.0892%

Experimental Workflow

The diagram below outlines the major steps of the experimental workflow.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_biochem Biochemical Analysis A Cell Culture (e.g., THP-1) B Cell Differentiation (PMA Treatment) A->B C Inhibitor Pre-treatment (this compound) B->C D Stimulation (MDP) C->D E Cell Lysis & Protein Quantification (BCA) D->E F SDS-PAGE E->F G Western Transfer (PVDF membrane) F->G H Immunoblotting (p-RIPK2, Total RIPK2, Loading Control) G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry) I->J

Caption: Western blot workflow for p-RIPK2 detection.

Troubleshooting and Important Considerations

  • Phosphatase Activity: Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation of RIPK2.[10]

  • Blocking Agent: Use BSA for blocking instead of milk, as milk contains phosphoproteins that can cause high background with phospho-specific antibodies.[10]

  • Antibody Specificity: Ensure the specificity of the p-RIPK2 antibody by including appropriate controls, such as lysates from unstimulated cells or cells treated with a known RIPK2 activator.[12]

  • Loading Control: Probing for total RIPK2 is crucial to confirm that the observed decrease in p-RIPK2 is due to inhibition of phosphorylation and not a decrease in the total amount of RIPK2 protein. A housekeeping protein like β-actin or GAPDH should also be used to ensure equal protein loading.[11]

  • Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with the binding of some phospho-specific antibodies.[11]

References

Application Notes and Protocols: Solubilizing Desmethyl-WEHI-345 Analog for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Desmethyl-WEHI-345 analog is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling molecule in the NOD-like receptor pathway.[1][2][3][4] Dysregulation of the RIPK2 signaling cascade is implicated in various inflammatory and autoimmune diseases.[5] Consequently, inhibitors like the this compound are valuable tools for investigating the therapeutic potential of targeting this pathway. A significant challenge in utilizing this and similar hydrophobic compounds in in vitro cell culture experiments is their poor aqueous solubility. This document provides detailed protocols for solubilizing this compound and its subsequent application in cell-based assays.

Mechanism of Action

This compound, like its parent compound WEHI-345, functions by binding to the ATP pocket of RIPK2, thereby inhibiting its kinase activity.[6] This inhibition prevents the autophosphorylation and subsequent ubiquitination of RIPK2, which are crucial steps for the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways.[1][6][7] The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][3][6][8]

Signaling Pathway Diagram

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Ubiquitination IKK Complex IKK Complex TAK1->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription Desmethyl-WEHI-345 Desmethyl-WEHI-345 Desmethyl-WEHI-345->RIPK2 Inhibition

Caption: RIPK2 signaling pathway and the inhibitory action of Desmethyl-WEHI-345.

Solubility and Stock Solution Preparation

The hydrophobic nature of the this compound necessitates the use of organic solvents to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Table 1: Solubility Data for WEHI-345 (Analog Assumed Similar)

SolventSolubilitySource
DMSO≥ 25 mg/mL[3]
WaterInsoluble[4]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous/molecular biology grade DMSO

    • Sterile microcentrifuge tubes

  • Procedure: a. Aseptically weigh the desired amount of this compound powder. b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of a compound with a molecular weight of 400 g/mol , add 250 µL of DMSO. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if precipitation is observed.[1] d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term stability.[2]

Working Solution Preparation for Cell Culture

Direct addition of a concentrated DMSO stock to aqueous cell culture media can cause the compound to precipitate. Therefore, a serial dilution or the use of a co-solvent system is recommended to ensure the compound remains in solution at the final working concentration.

Protocol 2: Preparation of Working Solution by Serial Dilution

This is the most common and straightforward method.

  • Materials:

    • 10 mM this compound DMSO stock solution

    • Complete cell culture medium

  • Procedure: a. Thaw an aliquot of the 10 mM stock solution. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately, rather than the other way around. c. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).

Table 2: Example Dilution Series for a 10 µM Final Concentration

StepActionVolume of Stock/Previous DilutionVolume of MediumResulting ConcentrationFinal DMSO % (in well)
1Prepare intermediate dilution10 µL of 10 mM stock990 µL100 µM0.1%
2Prepare final working solution100 µL of 100 µM solution900 µL10 µM0.01%

Protocol 3: Co-Solvent/Formulation Approach for Difficult Compounds

For analogs that exhibit significant precipitation even with serial dilution, a co-solvent system can be employed. This should be optimized for each specific cell line to minimize toxicity.

  • Materials:

    • 10 mM this compound DMSO stock solution

    • Pluronic F-127 or Cremophor EL

    • Complete cell culture medium

  • Procedure: a. Prepare a 10% (w/v) stock solution of Pluronic F-127 or Cremophor EL in DMSO. b. Dissolve the this compound in this co-solvent stock solution to the desired concentration. c. Serially dilute this new stock solution in complete cell culture medium, ensuring the final concentration of the co-solvent is non-toxic to the cells.

Experimental Workflow for Cell Treatment

The following workflow outlines a typical experiment to assess the efficacy of the this compound in inhibiting RIPK2-mediated inflammatory responses.

Experimental Workflow Diagram

Experimental_Workflow A Seed Cells B Pre-treat with this compound A->B C Stimulate with NOD1/2 Ligand (e.g., MDP) B->C D Incubate C->D E Collect Supernatant and/or Lyse Cells D->E F Downstream Analysis (e.g., ELISA, qPCR, Western Blot) E->F

Caption: A typical experimental workflow for evaluating this compound activity.

Protocol 4: Inhibition of Cytokine Production in THP-1 Macrophages

This protocol describes the use of the this compound to inhibit muramyl dipeptide (MDP)-induced cytokine production in a human monocytic cell line.

  • Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. To differentiate into macrophage-like cells, seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. c. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Inhibitor Treatment and Stimulation: a. Prepare working solutions of this compound in complete medium at various concentrations (e.g., 1 nM to 10 µM) from the 10 mM DMSO stock. Include a vehicle control (medium with the highest equivalent percentage of DMSO). b. Remove the medium from the differentiated THP-1 cells and add the medium containing the inhibitor or vehicle control. c. Pre-incubate the cells with the inhibitor for 1-2 hours. d. Stimulate the cells by adding MDP to a final concentration of 10 µg/mL.

  • Sample Collection and Analysis: a. Incubate the cells for 6-24 hours, depending on the endpoint being measured. b. For cytokine secretion analysis: Collect the cell culture supernatant and store at -80°C. Analyze the levels of TNF-α, IL-6, or IL-8 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. c. For gene expression analysis: After the desired incubation time, wash the cells with PBS and lyse them to extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of target genes (e.g., TNF, IL6, IL8). d. For protein analysis: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Analyze protein levels and phosphorylation status of key signaling molecules (e.g., phospho-RIPK2, phospho-IκBα) by Western blotting.

Conclusion

The successful use of this compound in cell culture hinges on proper solubilization and handling to avoid precipitation and ensure accurate dosing. The protocols outlined in this document provide a comprehensive guide for researchers to effectively prepare and utilize this potent RIPK2 inhibitor in their in vitro studies, thereby facilitating further investigation into the role of RIPK2 in health and disease. It is always recommended to perform initial dose-response and toxicity experiments to determine the optimal, non-toxic working concentration for any new compound and cell line combination.

References

Application Note: High-Throughput Screening of NF-κB Inhibition by a Desmethyl-WEHI-345 Analog Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note details a robust and sensitive method for quantifying the inhibitory potential of a Desmethyl-WEHI-345 analog on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocol employs a stable cell line expressing a luciferase reporter gene under the transcriptional control of NF-κB response elements. Inhibition of the NF-κB pathway by the test compound results in a dose-dependent decrease in luciferase expression, which is readily measured using a luminometer. This assay provides a quantitative tool for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory and immunomodulatory agents targeting the NF-κB cascade.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory conditions, autoimmune disorders, and cancer.[4] This makes the NF-κB pathway a prime target for therapeutic intervention.[2][4]

WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical upstream activator of NF-κB in response to NOD-like receptor stimulation.[5][6][7][8] By inhibiting RIPK2, WEHI-345 effectively delays RIPK2 ubiquitylation and subsequent NF-κB activation.[5][7][8] Desmethyl-WEHI-345 is an analog of this compound and is also expected to exhibit inhibitory effects on the NF-κB pathway.

This application note provides a detailed protocol for a 96-well plate-based luciferase reporter assay to determine the potency of a this compound in inhibiting NF-κB activation.[4][9][10] The assay utilizes a cell line engineered to express luciferase upon the activation of NF-κB, offering a highly sensitive and reproducible method for high-throughput screening and dose-response analysis of potential inhibitors.[4][10][11]

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1.[4][12] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][13] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB proteins.[1][13] This process liberates NF-κB dimers, allowing them to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of target genes, including the luciferase reporter in this assay system.[1][4]

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB IkB IκB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB DNA κB Sites NFkB_n->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway.

Materials and Methods

Materials
  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct (or a similar suitable cell line)

  • Complete cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate-Buffered Saline (PBS), sterile

  • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)

  • White, opaque 96-well cell culture plates

  • Luminometer

Experimental Protocol

The following protocol outlines the steps for a 96-well plate-based NF-κB reporter assay.

Day 1: Cell Seeding

  • Culture and expand the NF-κB reporter cell line in T-75 flasks.

  • On the day of the experiment, detach the cells using trypsin-EDTA, neutralize with complete culture medium, and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh complete culture medium and perform a cell count.

  • Seed the cells into a white, opaque 96-well plate at a density of 5 x 104 cells per well in a volume of 100 µL.

  • Incubate the plate overnight (18-24 hours) at 37°C in a humidified incubator with 5% CO2.

Day 2: Compound Treatment and Stimulation

  • Prepare serial dilutions of the this compound in complete culture medium. It is recommended to prepare 2X final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to minimize solvent-induced cytotoxicity.

  • Carefully remove the culture medium from the wells.

  • Add 50 µL of the diluted this compound to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake.

  • Prepare a 2X working solution of TNF-α in complete culture medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

  • Add 50 µL of the TNF-α working solution to all wells except for the unstimulated control wells. Add 50 µL of complete culture medium to the unstimulated control wells.

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

Day 2: Luciferase Assay

  • Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.

  • Remove the culture medium from the wells and gently wash the cells once with 100 µL of PBS.

  • Add 20-100 µL of Luciferase Assay Reagent to each well (follow the manufacturer's instructions).

  • Incubate the plate at room temperature for 10-15 minutes, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence in each well using a plate-reading luminometer.

Experimental_Workflow Start Start Seed_Cells Day 1: Seed NF-κB Reporter Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (18-24h) Seed_Cells->Incubate_Overnight Compound_Addition Day 2: Add Serial Dilutions of This compound Incubate_Overnight->Compound_Addition Pre_Incubate Pre-incubate (1h) Compound_Addition->Pre_Incubate Stimulation Stimulate with TNF-α Pre_Incubate->Stimulation Incubate_Stimulation Incubate (6h) Stimulation->Incubate_Stimulation Luciferase_Assay Perform Luciferase Assay Incubate_Stimulation->Luciferase_Assay Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the NF-κB reporter assay.

Data Analysis

  • Normalization: The Relative Light Units (RLU) for each well are normalized to the vehicle control (DMSO-treated, TNF-α stimulated cells) to determine the percentage of NF-κB activation.

    • % Activation = (RLUsample / RLUvehicle control) * 100

  • Percentage Inhibition: The percentage of inhibition for each concentration of the this compound is calculated as follows:

    • % Inhibition = 100 - % Activation

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.

Expected Results

The this compound is expected to inhibit TNF-α-induced NF-κB activation in a dose-dependent manner. The following table provides an example of expected results.

This compound (µM)Average RLU% Inhibition
0 (Unstimulated)1,500N/A
0 (Vehicle Control)100,0000
0.0185,00015
0.160,00040
125,00075
105,00095
1002,00098

From this data, an IC50 value can be calculated, providing a quantitative measure of the compound's potency.

Troubleshooting

IssuePossible CauseSolution
High background in unstimulated wells - Autofluorescence of the compound- Contamination- Run a compound-only control (no cells)- Ensure sterile technique
Low signal in stimulated wells - Low cell viability- Inactive TNF-α- Problem with luciferase reagent- Check cell health and density- Use a fresh aliquot of TNF-α- Use fresh luciferase reagent
High well-to-well variability - Inconsistent cell seeding- Pipetting errors- Ensure a homogenous cell suspension- Use calibrated pipettes and careful technique

Conclusion

The NF-κB luciferase reporter assay is a highly effective method for screening and characterizing inhibitors of the NF-κB signaling pathway. This application note provides a detailed protocol for assessing the inhibitory activity of a this compound, offering a valuable tool for drug discovery and development in the fields of inflammation and immunology. The assay is amenable to high-throughput formats and provides robust, quantitative data for the determination of compound potency.

References

Application of Desmethyl-WEHI-345 Analog in Immunology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Desmethyl-WEHI-345 analog is a protein kinase inhibitor with potential applications in immunology research, particularly in the study of inflammatory diseases.[1][2] While specific immunological data for the this compound is not extensively available in current literature, its structural similarity to WEHI-345 suggests a comparable mechanism of action. WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway.[3][4] This pathway plays a crucial role in the innate immune response to bacterial pathogens and its dysregulation is implicated in various inflammatory conditions. These application notes and protocols are primarily based on the well-characterized activities of WEHI-345 and provide a framework for the investigation of the this compound.

Mechanism of Action: Targeting the NOD-RIPK2 Signaling Axis

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures. NOD1 and NOD2 are intracellular PRRs that recognize components of bacterial peptidoglycan.[5][6] Upon ligand binding, NOD1 and NOD2 recruit and activate RIPK2, a serine/threonine kinase.[5][7] Activated RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[7] This culminates in the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.

WEHI-345 and its analogs are believed to act as ATP-competitive inhibitors of the RIPK2 kinase domain.[8] By binding to the ATP-binding pocket of RIPK2, these compounds prevent its autophosphorylation and subsequent activation, thereby blocking downstream signaling and the production of inflammatory mediators.[4]

Data Presentation: In Vitro and In Vivo Efficacy of WEHI-345

The following tables summarize the quantitative data for the parent compound, WEHI-345, providing a benchmark for the expected activity of its desmethyl analog.

Table 1: In Vitro Activity of WEHI-345

Assay TypeCell Line/SystemLigandMeasured EndpointIC50 / EffectReference
Kinase AssayRecombinant human RIPK2-RIPK2 kinase activity0.13 µM[3][4]
Cellular AssayRaw 267.4 cellsMDPRIPK2 autophosphorylationInhibition at 500 nM[4]
Cellular AssayBone Marrow-Derived Macrophages (BMDMs)MDPTNF and IL-6 transcriptionPotent blockade at 500 nM[4]
Cellular AssayTHP-1 cellsMDPmRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20)Reduction[4]
Cellular AssayU2OS/NOD2 cellsL18-MDPCXCL8 production-[8]
Cellular AssayRAW264.7 cellsMDPTNF release-[8]

Table 2: In Vivo Activity of WEHI-345

Animal ModelDisease ModelDosing RegimenMeasured EndpointOutcomeReference
C57BL/6 MiceExperimental Autoimmune Encephalomyelitis (EAE)20 mg/kg, i.p., twice daily for 6 daysDisease score, inflammatory infiltrate, body weight, cytokine levelsReduced disease severity, improved clinical signs[4]
MiceMDP-induced inflammation10 mg/kg, i.p. (pretreatment)Serum TNF levelsPartial reduction[8]

Experimental Protocols

These protocols provide a starting point for the characterization of the this compound. It is recommended to optimize concentrations and incubation times for each specific experimental setup.

In Vitro RIPK2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the this compound on RIPK2 kinase activity.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIPK2 peptide substrate)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Protocol:

  • Prepare a serial dilution of the this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO control.

  • Add 2 µL of recombinant RIPK2 enzyme diluted in kinase buffer.

  • Add 2 µL of a substrate/ATP mix. The final ATP concentration should be close to the Kₘ for RIPK2 if known, or a standard concentration (e.g., 10-100 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of NOD2-Mediated NF-κB Activation

This protocol assesses the ability of the this compound to block NOD2-dependent signaling in a cellular context.

Materials:

  • HEK293T cells stably expressing human NOD2 and an NF-κB-luciferase reporter (or similar cell line like THP-1 XBlue™ cells)

  • DMEM with 10% FBS and antibiotics

  • Muramyl dipeptide (MDP) or other NOD2 ligand (e.g., L18-MDP)

  • This compound (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

Protocol:

  • Seed the HEK293T-NOD2-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound (or DMSO control) for 1 hour.

  • Stimulate the cells with an optimal concentration of MDP (e.g., 10 µg/mL) for 6-8 hours. Include an unstimulated control.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).

  • Calculate the percent inhibition of NF-κB activation and determine the IC50 value.

Western Blot Analysis of RIPK2 Pathway Activation

This method visualizes the inhibition of RIPK2-mediated signaling events by observing the phosphorylation status of downstream proteins.

Materials:

  • THP-1 or bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 with 10% FBS and antibiotics

  • MDP

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IKKα/β, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Protocol:

  • Plate THP-1 cells or BMDMs and differentiate/culture as required.

  • Pre-treat the cells with the this compound or DMSO for 1 hour.

  • Stimulate the cells with MDP for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

In Vivo Mouse Model of Peritonitis

This in vivo model assesses the anti-inflammatory efficacy of the this compound.

Materials:

  • C57BL/6 mice

  • MDP

  • This compound formulated for in vivo administration (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • PBS

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-Ly6G, anti-F4/80)

Protocol:

  • Administer the this compound or vehicle control to mice via intraperitoneal (i.p.) injection.

  • After a set pre-treatment time (e.g., 30-60 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg per mouse).

  • After a defined period (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with ice-cold PBS.

  • Collect the peritoneal fluid and centrifuge to pellet the cells.

  • Resuspend the cells in FACS buffer and count the total number of cells.

  • Stain the cells with fluorescently labeled antibodies against immune cell markers to identify neutrophils, macrophages, etc.

  • Analyze the cell populations by flow cytometry.

  • The supernatant from the peritoneal lavage can be used to measure cytokine levels by ELISA.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitor Intracellular cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycan (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1_Complex TAK1 Complex RIPK2->TAK1_Complex Ubiquitination IKK_Complex IKK Complex RIPK2->IKK_Complex Activation MAPK MAPK Pathway TAK1_Complex->MAPK IkBa IκBα IKK_Complex->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Degradation & Release Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription MAPK->Gene_Transcription Desmethyl_WEHI_345 Desmethyl-WEHI-345 Analog Desmethyl_WEHI_345->RIPK2 Inhibition Cytokines Cytokines & Chemokines Gene_Transcription->Cytokines

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cellular_Assay Cell-Based NOD2 Signaling Assay (e.g., NF-κB Reporter) Kinase_Assay->Cellular_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Cellular_Assay->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Efficacy_Model Inflammatory Disease Model (e.g., Peritonitis, EAE) PK_PD->Efficacy_Model End End Efficacy_Model->End End Start Start Start->Kinase_Assay

Caption: Experimental workflow for the evaluation of this compound.

References

Application Notes and Protocols for Studying Crohn's Disease Mechanisms using a Desmethyl-WEHI-3A45 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by complex and often debilitating inflammation of the gastrointestinal tract.[1][2] The pathogenesis of Crohn's disease is multifactorial, involving genetic predisposition, environmental factors, and an aberrant immune response to gut microbiota.[1] A key signaling pathway implicated in the inflammatory response is the Nucleotide-binding Oligomerization Domain 2 (NOD2) pathway. Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 activates the Receptor-Interacting Protein Kinase 2 (RIPK2), leading to the downstream activation of NF-κB and MAPK signaling pathways and the production of pro-inflammatory cytokines.[3][4][5]

Mechanism of Action

WEHI-345 and its analogs are potent and selective inhibitors of RIPK2 kinase activity.[7][10] The primary mechanism of action involves binding to the ATP-binding pocket of RIPK2, which delays RIPK2 ubiquitylation and subsequent activation of the NF-κB signaling pathway upon NOD2 stimulation.[7][10] This inhibition of RIPK2 autophosphorylation and downstream signaling effectively reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which are key mediators of the inflammatory response in Crohn's disease.[6][10][11]

Data Presentation

Quantitative data for the parent compound, WEHI-345, is summarized below to provide a reference for the expected activity of its desmethyl analog.

Parameter Value Assay System Reference
IC50 0.13 µMIn vitro RIPK2 kinase assay[7][10]
Kd 46 nMIn vitro binding assay[11]
Cellular Activity Inhibition of MDP-induced TNF and IL-6 transcription in BMDMs500 nM[10]
In Vivo Efficacy Amelioration of experimental autoimmune encephalomyelitis in mice20 mg/kg, twice daily

Experimental Protocols

In Vitro Assays

1. RIPK2 Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of the Desmethyl-WEHI-345 analog on RIPK2 kinase activity.

  • Materials:

    • Recombinant human RIPK2 enzyme

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Protocol:

    • Prepare a serial dilution of the this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 10 µL of recombinant RIPK2 enzyme diluted in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration to be optimized, typically near the Km for ATP).

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Cellular Assay for Inhibition of NOD2-Mediated Cytokine Production

This protocol assesses the ability of the this compound to inhibit the production of pro-inflammatory cytokines in a cellular model of NOD2 activation. Bone marrow-derived macrophages (BMDMs) are a suitable cell type for this assay.

  • Materials:

    • Bone marrow cells isolated from mice

    • Macrophage Colony-Stimulating Factor (M-CSF)

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

    • Muramyl dipeptide (MDP)

    • This compound (dissolved in DMSO)

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Protocol:

    • BMDM Differentiation:

      • Isolate bone marrow from the femurs and tibias of mice.

      • Culture the cells in DMEM supplemented with 10% FBS, antibiotics, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

    • Cell Treatment:

      • Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of the this compound or DMSO (vehicle control) for 1 hour.

      • Stimulate the cells with 10 µg/mL MDP for 24 hours.

    • Cytokine Measurement:

      • Collect the cell culture supernatants.

      • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

    • Data Analysis:

      • Calculate the percent inhibition of cytokine production for each compound concentration compared to the MDP-stimulated, DMSO-treated control.

      • Determine the IC₅₀ value for the inhibition of each cytokine.

In Vivo Assay

1. Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This protocol evaluates the in vivo efficacy of the this compound in a mouse model of acute colitis that shares some pathological features with Crohn's disease.

  • Materials:

    • 8-10 week old C57BL/6 mice

    • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

    • This compound formulated for oral or intraperitoneal administration

    • Vehicle control for the compound formulation

    • Animal balance

    • Scoring system for disease activity index (DAI)

  • Protocol:

    • Induction of Colitis:

      • Administer 2-3% (w/v) DSS in the drinking water of the mice for 5-7 consecutive days. A control group should receive regular drinking water.

    • Compound Administration:

      • Beginning on day 0 or day 1 of DSS administration, treat groups of mice daily with the this compound at various doses or with the vehicle control.

    • Monitoring:

      • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

      • Calculate a daily Disease Activity Index (DAI) score based on these parameters (see table below).

    • Endpoint Analysis:

      • At the end of the study (typically day 7-10), euthanize the mice.

      • Measure the length of the colon.

      • Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for measuring cytokine levels (e.g., by ELISA or qPCR).

  • Disease Activity Index (DAI) Scoring:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormalNegative
1 1-5
2 5-10LoosePositive
3 10-15
4 >15DiarrheaGross Bleeding

Visualizations

Signaling Pathway

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex activates XIAP->RIPK2 K63-linked ubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex activates MAPK_pathway MAPK Pathway TAK1_complex->MAPK_pathway activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Gene_Expression translocates & activates Desmethyl_WEHI_345 Desmethyl-WEHI-345 Analog Desmethyl_WEHI_345->RIPK2 inhibits kinase activity

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Assay: RIPK2 Kinase Inhibition (IC50) Cell_Assay Cell-Based Assay: Inhibition of Cytokine Production in MDP-stimulated BMDMs (IC50) Kinase_Assay->Cell_Assay Proceed if potent DSS_Model Animal Model: DSS-Induced Colitis in Mice Cell_Assay->DSS_Model Proceed if cell-permeable and active DAI_Scoring Monitor Disease Activity Index (DAI): Body Weight, Stool Consistency, Bleeding DSS_Model->DAI_Scoring Endpoint_Analysis Endpoint Analysis: Colon Length, Histology, Cytokine Levels DAI_Scoring->Endpoint_Analysis

Caption: Experimental workflow for evaluating a this compound in Crohn's disease models.

References

Troubleshooting & Optimization

Navigating Solubility Challenges with Desmethyl-WEHI-345 Analogs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Desmethyl-WEHI-345 analogs, ensuring compound solubility is a critical first step for reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this class of RIPK2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving Desmethyl-WEHI-345 analogs?

A1: The initial approach for solubilizing a new or challenging compound should be systematic. It is recommended to begin with Dimethyl Sulfoxide (DMSO), a powerful and common solvent for many organic molecules.[1] For a specific analog of WEHI-345 (CAS 1354825-62-9), a solubility of 30 mg/mL in DMSO has been reported, though this may require ultrasonic treatment and warming.[2]

Q2: My Desmethyl-WEHI-345 analog precipitates when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. What can I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic small molecules.[1][3] Several strategies can be employed to mitigate this issue:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of the inhibitor in your assay to stay within its aqueous solubility limit.[1][3]

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any effects on your experimental system.[3]

  • Utilize Surfactants: The addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]

  • Employ Co-solvents: A small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your aqueous buffer can increase your compound's solubility.[1]

  • Adjust pH: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[1][3]

Q3: Is it safe to heat or sonicate my this compound to aid dissolution?

A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[1] It is advisable to gently warm the solution, for instance, in a 37°C water bath, and use short bursts of sonication to avoid overheating.[1] However, it is crucial to first confirm the thermal stability of your specific analog, as excessive or prolonged heating can lead to degradation.[1] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[1]

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?

A4: Yes, poor solubility and precipitation of the inhibitor in cell culture medium are common causes of inconsistent experimental results.[1] If the compound precipitates, the actual concentration of the soluble inhibitor in the assay will be lower and more variable than the intended concentration. It is also important to consider the presence of serum in the culture medium, which can sometimes affect the solubility and bioavailability of small molecules.[1]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with Desmethyl-WEHI-345 analogs.

Problem 1: Compound will not dissolve in the initial solvent.

Workflow for Initial Dissolution

start Start with small amount of compound solvent Add recommended solvent (e.g., DMSO) start->solvent vortex Vortex vigorously for 1-2 minutes solvent->vortex check Visually inspect for dissolution vortex->check warm Gently warm (37°C water bath) for 5-10 min check->warm Not Dissolved success Stock solution prepared Store appropriately check->success Dissolved warm->vortex sonicate Sonicate in short bursts warm->sonicate recheck Visually inspect again sonicate->recheck recheck->success Dissolved fail Consider alternative solvents (e.g., DMF, Ethanol) recheck->fail Still Not Dissolved

Caption: Workflow for initial compound dissolution.

Problem 2: Compound precipitates upon dilution into aqueous buffer.

Decision Tree for Preventing Precipitation

start Precipitation observed upon dilution lower_conc Lower the final assay concentration start->lower_conc check1 Precipitation still occurs? lower_conc->check1 add_surfactant Add surfactant (e.g., 0.01% Tween 20) to buffer check1->add_surfactant Yes success Optimized protocol check1->success No check2 Precipitation still occurs? add_surfactant->check2 use_cosolvent Use a co-solvent system (e.g., add PEG to buffer) check2->use_cosolvent Yes check2->success No check3 Precipitation still occurs? use_cosolvent->check3 adjust_ph Adjust buffer pH (if compound is ionizable) check3->adjust_ph Yes check3->success No adjust_ph->success

Caption: Decision tree for addressing precipitation.

Data Presentation

Table 1: Solubility of WEHI-345 and an Analog in Common Solvents

CompoundSolventSolubilityNotes
WEHI-345DMF2 mg/mL[4]
WEHI-345DMSO2 mg/mL[4]
WEHI-345EthanolSlightly soluble[4]
WEHI-345 Analog (CAS 1354825-62-9)DMSO30 mg/mL[2]Requires ultrasonic and warming.[2]

Table 2: General Strategies for Solubility Enhancement

StrategyDescriptionExample
Co-solvency Adding a water-miscible solvent to the aqueous solution.[5]Adding ethanol or PEG to the buffer.[1]
pH Adjustment Modifying the pH of the solution to ionize the compound, increasing its solubility.[1]Acidifying the buffer for a basic compound.[1]
Surfactants/Emulsifiers Using agents to create micro-emulsions or micelles that encapsulate the hydrophobic compound.[1][5]Tween® 20, Triton™ X-100.[1]
Complexation Forming inclusion complexes with agents like cyclodextrins.[6]Using SBE-β-CD in saline.[7]
Particle Size Reduction Increasing the surface area of the solid compound to enhance dissolution rate.[6]Sonocrystallization, nanonization.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the appropriate mass of the this compound powder.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes.[1]

  • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[1]

  • Sonication in short bursts can also be applied to aid dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of a small molecule inhibitor in an aqueous buffer.[3]

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Visual or Instrumental Assessment: Visually inspect each well for signs of precipitation. Alternatively, measure the turbidity using a plate reader.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[3]

Signaling Pathway

Desmethyl-WEHI-345 analogs are expected to function similarly to WEHI-345, which is a potent and selective inhibitor of RIPK2 kinase.[7] RIPK2 is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[8] Upon recognition of bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its activation, ubiquitination, and subsequent activation of NF-κB and MAPK pathways, which drives the production of pro-inflammatory cytokines.[9][10] By inhibiting the kinase activity of RIPK2, WEHI-345 and its analogs can block these downstream inflammatory responses.[8]

NOD2-RIPK2 Signaling Pathway and Point of Inhibition

cluster_cell Cell MDP MDP (Ligand) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub autophosphorylation XIAP XIAP (E3 Ligase) XIAP->Ub TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex Ub->IKK NFkB NF-κB Activation TAK1->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines transcription Inhibitor Desmethyl-WEHI-345 Analog Inhibitor->RIPK2 inhibits kinase activity

Caption: Inhibition of the NOD2-RIPK2 signaling pathway.

References

Technical Support Center: Optimizing Desmethyl-WEHI-345 Analog Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information will guide you through the process of determining the optimal concentration of Desmethyl-WEHI-345 analogs for your cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is Desmethyl-WEHI-345 and its mechanism of action?

Desmethyl-WEHI-345 is an analog of WEHI-345, which is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a key signaling molecule in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway, which is involved in the innate immune response to bacterial peptidoglycans.[1] WEHI-345 inhibits RIPK2 by binding to its ATP pocket, which in turn delays the ubiquitination of RIPK2 and the subsequent activation of the NF-κB signaling pathway, ultimately preventing the production of pro-inflammatory cytokines.[1] As an analog, Desmethyl-WEHI-345 is expected to have a similar mechanism of action, but its potency and optimal concentration may differ.

Q2: I can't find a recommended concentration for my Desmethyl-WEHI-345 analog. Where should I start?

When working with a novel analog for which there is no established effective concentration, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to use the known data for the parent compound, WEHI-345, as a reference. A logarithmic or semi-logarithmic dilution series, for example from 10 nM to 100 µM, is recommended to cover a broad range of concentrations.[2]

Q3: How do I prepare the stock solution for my this compound?

Most small molecule inhibitors, including WEHI-345 and its analogs, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]

Troubleshooting Guides

Issue 1: No observable effect of the this compound at tested concentrations.
Possible Cause Suggested Solution
Concentration is too low. Test a higher concentration range. Some analogs may have lower potency than the parent compound.
Compound instability. Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment from a new stock aliquot.[2]
Insensitive cell line or assay. Verify that your cell line expresses RIPK2. Use a positive control (e.g., the parent compound WEHI-345) to ensure the assay is working as expected.
Incorrect timing of inhibitor addition. The inhibitor must be added before or at the same time as the stimulus that activates RIPK2 (e.g., Muramyl Dipeptide - MDP). Optimize the timing of inhibitor treatment relative to your experimental stimulus.[3]
Issue 2: High level of cell death observed across all concentrations.
Possible Cause Suggested Solution
Compound-induced cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the analog for your specific cell line. Adjust the experimental concentrations to be below the cytotoxic threshold.[2]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a solvent-only control.[3]
Off-target effects. High concentrations of inhibitors can lead to off-target effects and cell death.[3] Use the lowest effective concentration determined from your dose-response curve.

Data Presentation

Table 1: Reported In Vitro and In Vivo Concentrations for WEHI-345

Application Cell Line/Model Effective Concentration/Dose Reference
In Vitro (IC50)Biochemical Assay0.13 µM[4]
In VitroRaw 267.4 cells500 nM[5]
In VitroBone Marrow-Derived Macrophages (BMDMs)500 nM[5][6]
In VitroTHP-1 cells500 nM[5][6]
In VivoC57BL/6 mice (EAE model)20 mg/kg (intraperitoneal, twice daily)[5][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a this compound by measuring the inhibition of MDP-induced TNF-α production in a macrophage cell line (e.g., Raw 267.4).

Materials:

  • This compound

  • WEHI-345 (as a positive control)

  • Raw 267.4 cells

  • Complete cell culture medium

  • Muramyl Dipeptide (MDP)

  • DMSO

  • 96-well plates

  • ELISA kit for TNF-α

Procedure:

  • Cell Seeding: Seed Raw 267.4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound and WEHI-345 in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[2] Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Pre-treat the cells with the different concentrations of the inhibitors for 1-2 hours.

  • Stimulation: Add MDP to the wells at a final concentration known to induce a robust TNF-α response (e.g., 10 µg/mL).

  • Incubation: Incubate the plate for 6-24 hours.

  • Assay: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol describes a method to determine the cytotoxic effects of a this compound on a chosen cell line.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).[7] Include a vehicle-only control and a no-treatment control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the analog concentration to determine the cytotoxic concentration 50 (CC50).

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits Ub Ubiquitination RIPK2->Ub Undergoes Analog Desmethyl-WEHI-345 Analog Analog->RIPK2 Inhibits ATP binding pocket TAK1_TAB TAK1/TAB Complex Ub->TAK1_TAB Activates IKK IKK Complex TAK1_TAB->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Releases Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression Translocates and activates transcription

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of analog seed_cells->prepare_dilutions pre_treat Pre-treat cells with analog dilutions prepare_dilutions->pre_treat stimulate Stimulate cells with MDP pre_treat->stimulate incubate Incubate for 6-24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze data and determine IC50 elisa->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of a this compound.

G start Start Troubleshooting issue What is the issue? start->issue no_effect No observable effect issue->no_effect No inhibition high_death High cell death issue->high_death Toxicity check_conc Is concentration range appropriate? no_effect->check_conc check_cytotoxicity Have you performed a cytotoxicity assay? high_death->check_cytotoxicity increase_conc Increase concentration range check_conc->increase_conc No check_stability Is the compound stable? check_conc->check_stability Yes increase_conc->check_stability fresh_stock Use fresh stock/dilutions check_stability->fresh_stock No check_assay Is the assay working? check_stability->check_assay Yes fresh_stock->check_assay pos_control Use positive control check_assay->pos_control No check_timing Is timing of addition correct? check_assay->check_timing Yes pos_control->check_timing optimize_timing Optimize timing check_timing->optimize_timing No end_no_effect Re-evaluate experiment check_timing->end_no_effect Yes optimize_timing->end_no_effect run_cytotoxicity Run cytotoxicity assay (MTT/LDH) check_cytotoxicity->run_cytotoxicity No check_solvent Is solvent concentration below toxic level? check_cytotoxicity->check_solvent Yes run_cytotoxicity->check_solvent reduce_solvent Reduce final DMSO concentration (<0.1%) check_solvent->reduce_solvent No check_off_target Are you using the lowest effective concentration? check_solvent->check_off_target Yes reduce_solvent->check_off_target use_ic50 Use concentration at or around IC50 check_off_target->use_ic50 No end_high_death Adjust experimental parameters check_off_target->end_high_death Yes use_ic50->end_high_death

Caption: Troubleshooting decision tree for optimizing inhibitor concentration.

References

Off-target effects of Desmethyl-WEHI-345 analog in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Desmethyl-WEHI-345 analog in kinase assays. The information provided is primarily based on the known selectivity profile of its parent compound, WEHI-345, and is intended to guide researchers in interpreting their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound?

The this compound is designed as a protein kinase inhibitor. Its parent compound, WEHI-345, is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] It is anticipated that the this compound also targets RIPK2.

Q2: Are there known off-target effects for compounds related to the this compound?

Yes, kinase selectivity profiling of the parent compound, WEHI-345, has identified several off-target kinases. At a concentration of 1 µM, WEHI-345 was found to significantly inhibit the activity of KIT, RET, PDGFRβ, and SRC.[4][5] Researchers using the this compound should be aware of potential similar off-target activities.

Q3: My results suggest inhibition of kinases other than RIPK2. What could be the cause?

If you observe inhibition of kinases other than RIPK2, it is possible that you are seeing off-target effects of the this compound. Based on data from the parent compound, you should consider whether your unexpected results could be due to the inhibition of kinases such as KIT, RET, PDGFRβ, or SRC.[4][5] It is also important to consider the concentration of the inhibitor being used, as higher concentrations are more likely to result in off-target effects.

Q4: How can I confirm if the observed effects in my experiment are off-target?

To confirm off-target effects, you can perform several experiments:

  • Dose-response curve: Determine the IC50 of the this compound against the suspected off-target kinase.

  • Use of a more selective inhibitor: Compare the results obtained with the this compound to those obtained with a more selective inhibitor for your primary target (if available).

  • Kinase profiling: Screen the this compound against a broad panel of kinases to identify its selectivity profile.

  • Cellular thermal shift assay (CETSA): This method can be used to assess target engagement in a cellular context and can help differentiate between on-target and off-target effects.

Troubleshooting Guide

Issue 1: Unexpected Phenotype or Cellular Response
  • Problem: You observe a cellular phenotype that is not consistent with the known function of RIPK2.

  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases such as KIT, RET, PDGFRβ, or SRC, which are involved in various signaling pathways controlling cell proliferation, differentiation, and survival.[4][5]

  • Troubleshooting Steps:

    • Review the known signaling pathways of the potential off-target kinases (see diagram below).

    • Perform experiments to assess the activity of these off-target kinases in your system (e.g., Western blot for downstream signaling molecules).

    • Use a structurally different RIPK2 inhibitor to see if the same phenotype is observed.

Issue 2: Inconsistent Results Across Different Cell Lines
  • Problem: The inhibitory effect of the this compound varies significantly between different cell lines.

  • Possible Cause: The expression levels of the primary target (RIPK2) and potential off-target kinases can vary between cell lines. A cell line with high expression of an off-target kinase may show a more pronounced off-target effect.

  • Troubleshooting Steps:

    • Perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of RIPK2 and potential off-target kinases (KIT, RET, PDGFRβ, SRC) in the cell lines being used.

    • Correlate the observed inhibitory effects with the expression levels of these kinases.

Quantitative Data Summary

The following table summarizes the known kinase inhibition data for the parent compound, WEHI-345. This data can be used as a reference for potential off-target effects of the this compound.

KinaseIC50 / KdNotes
Primary Target
RIPK2IC50 = 130 nM, Kd = 46 nMPotent and selective inhibitor.[1][3]
Known Off-Targets (>90% inhibition at 1 µM)
KIT>90% inhibitionProto-oncogene receptor tyrosine kinase.[4][5]
RET>90% inhibitionProto-oncogene receptor tyrosine kinase.[4][5]
PDGFRβ>90% inhibitionPlatelet-derived growth factor receptor beta, a receptor tyrosine kinase.[4][5]
SRC>90% inhibitionProto-oncogene tyrosine-protein kinase.[4][5]
Negligible Activity
RIPK1Kd > 10,000 nMHighly selective over RIPK1.[3]
RIPK4Kd > 10,000 nMHighly selective over RIPK4.[3]
RIPK5Kd > 10,000 nMHighly selective over RIPK5.[3]

Experimental Protocols

Protocol: In Vitro Kinase Assay for Off-Target Inhibition

This protocol outlines a general procedure to determine the inhibitory activity of the this compound against a suspected off-target kinase.

Materials:

  • Recombinant active kinase (e.g., KIT, RET, PDGFRβ, or SRC)

  • Kinase-specific substrate peptide

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, substrate, and this compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Off_Target_Signaling_Pathways cluster_RIPK2 Primary Target Pathway cluster_Off_Targets Potential Off-Target Pathways NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB Activation RIPK2->NFkB KIT KIT Proliferation Cell Proliferation KIT->Proliferation RET RET Survival Cell Survival RET->Survival PDGFRb PDGFRβ Migration Cell Migration PDGFRb->Migration SRC SRC SRC->Proliferation SRC->Migration Inhibitor Desmethyl-WEHI-345 Analog Inhibitor->RIPK2 Inhibitor->KIT Inhibitor->RET Inhibitor->PDGFRb Inhibitor->SRC

Caption: Potential signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed CheckConc Is the inhibitor concentration within the optimal range for RIPK2 inhibition? Start->CheckConc HighConc High concentration may lead to off-target effects. Reduce concentration. CheckConc->HighConc No ConsiderOffTarget Consider potential off-target effects on KIT, RET, PDGFRβ, SRC. CheckConc->ConsiderOffTarget Yes Profiling Perform kinase profiling or validate with selective inhibitors. ConsiderOffTarget->Profiling Analyze Analyze results to confirm on-target vs. off-target effect. Profiling->Analyze

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Desmethyl-WEHI-345 Analog Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Desmethyl-WEHI-345 analogs in Dimethyl Sulfoxide (DMSO) when stored at -20°C. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and consistency of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Desmethyl-WEHI-345 analog stock solutions in DMSO?

For long-term storage, it is recommended to store stock solutions of Desmethyl-WEHI-345 analogs in anhydrous DMSO at -20°C or, for extended periods, at -80°C.[1][2] Aliquoting the stock solution into single-use vials is crucial to minimize freeze-thaw cycles, which can negatively impact the stability of the compound.[1][2][3]

Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, warm the vial to room temperature and vortex gently to ensure the compound is fully redissolved before use.[1] If precipitation persists, it may indicate that the storage concentration is too high. Consider preparing a new stock solution at a slightly lower concentration.

Q3: How do repeated freeze-thaw cycles affect the stability of my compound in DMSO?

Repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO.[1][3] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound degradation.[4][5] It is strongly advised to prepare single-use aliquots to avoid this issue.[2]

Q4: Can the type of storage vial affect the stability of the this compound?

Yes, the material of the storage container can influence compound stability. For long-term storage, amber glass vials or polypropylene (B1209903) tubes are recommended as they are generally inert.[1] Some compounds may adhere to the surface of certain plastics, and clear vials can expose the compound to light, which may cause photodegradation.[1]

Q5: My experimental results are inconsistent, and I suspect my this compound is degrading. How can I check for degradation?

Inconsistent results are a common sign of compound degradation.[1] To assess the stability of your stock solution, you can perform a simple stability test using an analytical method like High-Performance Liquid Chromatography (HPLC). This involves comparing a freshly prepared sample to your stored sample to check for any degradation products or a decrease in the parent compound's peak area.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in thawed stock solution The compound's solubility limit was exceeded at -20°C. Stored at too high a concentration.Gently warm the vial to room temperature and vortex to redissolve. If the issue persists, prepare a new stock at a lower concentration.[1]
Inconsistent experimental results Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, light exposure, moisture).Prepare fresh, single-use aliquots from a new stock solution. Store aliquots at -80°C for long-term stability. Perform a stability check using HPLC.[1][2]
Change in color of the stock solution Chemical degradation or oxidation of the compound.Discard the solution. A color change often indicates compound instability.[1] Prepare a fresh stock solution and handle it with care to avoid exposure to light and air.[1]
Reduced compound activity over time Gradual degradation of the compound in the DMSO stock.For sensitive experiments, consider preparing fresh stock solutions more frequently. Always use a consistent lot of the compound and solvent.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO

This protocol outlines a method to determine the stability of a this compound in DMSO at -20°C over time using HPLC.

Objective: To quantify the percentage of the parent compound remaining after storage at -20°C for specific durations.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid (or other appropriate mobile phase)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Amber glass or polypropylene vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Time-Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. This will serve as your reference sample.

  • Storage: Aliquot the remaining stock solution into multiple vials, purge with an inert gas (e.g., argon or nitrogen) if the compound is sensitive to oxidation, and store at -20°C in the dark.[1]

  • Subsequent Timepoints: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.

  • Sample Analysis: Allow the aliquot to thaw completely at room temperature. Once thawed, vortex gently and prepare a sample for HPLC analysis at the same concentration as the T=0 sample.

  • Data Analysis: Analyze the samples by HPLC. Compare the peak area of the parent compound at each timepoint to the peak area of the T=0 sample. The appearance of new peaks may indicate degradation products. Calculate the percentage of the compound remaining at each timepoint.

Illustrative Stability Data:

Storage Time at -20°CPercentage of Parent Compound Remaining (Illustrative)
0 (T=0)100%
1 Week99.5%
1 Month98.2%
3 Months96.5%
6 Months94.1%

Note: This data is for illustrative purposes only. Actual stability will depend on the specific this compound and storage conditions.

Visualizations

Signaling Pathway of WEHI-345 (RIPK2 Inhibition)

WEHI-345 and its analogs are known to be potent and selective inhibitors of RIPK2 kinase.[6][7] Inhibition of RIPK2 blocks the NOD signaling pathway, which is involved in inflammatory responses. The diagram below illustrates the general mechanism.

WEHI345_Pathway cluster_cell Cell NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 activates Ub Ubiquitination RIPK2->Ub WEHI345 Desmethyl-WEHI-345 Analog WEHI345->RIPK2 inhibits NFkB NF-κB Activation Ub->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Inhibition of RIPK2 by this compound blocks NF-κB activation.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps for assessing the stability of your this compound in DMSO.

Stability_Workflow Prep Prepare Stock Solution in Anhydrous DMSO T0 Analyze T=0 Sample (HPLC) Prep->T0 Store Aliquot and Store at -20°C Prep->Store Compare Compare to T=0 and Assess Degradation T0->Compare Timepoints Thaw Aliquots at Specific Timepoints Store->Timepoints Analyze Analyze Samples (HPLC) Timepoints->Analyze Analyze->Compare

Caption: Workflow for assessing the stability of small molecules in DMSO.

References

Technical Support Center: Troubleshooting Inconsistent Results with Desmethyl-WEHI-345 Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the Desmethyl-WEHI-345 analog. As a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), this compound is a valuable tool for studying inflammatory signaling pathways. The information provided is based on the known characteristics of its parent compound, WEHI-345, and general best practices for working with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Based on its parent compound WEHI-345, the this compound is expected to be a potent and selective inhibitor of RIPK2 kinase.[1][2][3][4][5] RIPK2 is a crucial component of the NOD-like receptor (NLR) signaling pathway.[6][7][8] By inhibiting the kinase activity of RIPK2, the compound blocks the downstream activation of NF-κB and MAPK pathways, which in turn prevents the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][6][9]

Q2: What is the expected outcome of treating cells with this compound?

Treatment with this inhibitor is expected to reduce inflammation and potentially induce apoptosis in cancer cells. In cell-based assays, you should observe a decrease in the phosphorylation of RIPK2 and reduced expression of NF-κB target genes.[1][9][10]

Q3: How can I be sure my this compound is active?

The activity of the compound can be verified by performing a dose-response experiment and observing the inhibition of a known downstream marker of RIPK2 activity, such as the phosphorylation of RIPK2 itself or the production of TNF-α in response to a NOD ligand like muramyl dipeptide (MDP).[9][10]

Q4: Are there potential off-target effects I should be aware of?

While WEHI-345 is reported to be highly selective for RIPK2, like any kinase inhibitor, off-target effects are possible, especially at higher concentrations.[8][10] It is advisable to perform experiments using the lowest effective concentration and to consider using a secondary, structurally different RIPK2 inhibitor to confirm that the observed phenotype is due to on-target activity.[11]

Troubleshooting Guides

Issue 1: No observable effect on the target pathway.
Potential Cause Recommended Solution
Compound Inactivity Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. Confirm the activity of the compound using a positive control cell line known to be sensitive to RIPK2 inhibition.
Suboptimal Concentration Perform a dose-response experiment with a broad range of concentrations to determine the optimal working concentration for your specific cell line and assay.
Incorrect Assay Timing Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect. The kinetics of RIPK2 inhibition and downstream signaling can vary between cell types.
Low Target Expression Verify the expression levels of RIPK2 in your cell model using Western blot or qPCR. If expression is low, consider using a different cell line with higher endogenous RIPK2 levels.[11]
Cell Line Resistance The cell line may have mutations in the RIPK2 signaling pathway that confer resistance to the inhibitor.
Issue 2: High levels of cell death or toxicity.
Potential Cause Recommended Solution
Excessive Concentration Titrate the inhibitor to a lower concentration. High concentrations can lead to off-target toxicity. Determine the IC50 for cell viability in your specific cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Apoptosis Induction The observed cell death may be the intended on-target effect of RIPK2 inhibition in certain cancer cell lines. Confirm apoptosis using methods like Annexin V staining or caspase activity assays.[12][13][14]
Issue 3: Inconsistent results between experiments.
Potential Cause Recommended Solution
Variability in Cell Culture Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Ensure cells are in the logarithmic growth phase at the time of treatment.
Improper Compound Handling Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Assay Variability Standardize all assay steps, including incubation times, washing steps, and reagent concentrations. Use positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

The following table summarizes the known quantitative data for the parent compound, WEHI-345. This can be used as a reference for designing experiments with the this compound.

Parameter Value Assay Type
IC50 (RIPK2) 130 nMKinase Assay
Kd (RIPK2) 46 nMBinding Assay
Selectivity >10,000 nM (for RIPK1, 4, and 5)Binding Assay

Data sourced from multiple references.[1][2][5][8][10]

Mandatory Visualizations

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits MDP MDP (Muramyl Dipeptide) MDP->NOD2 activates pRIPK2 p-RIPK2 (Active) RIPK2->pRIPK2 autophosphorylation NFkB_complex IKK Complex pRIPK2->NFkB_complex activates Desmethyl_WEHI_345 Desmethyl-WEHI-345 analog Desmethyl_WEHI_345->pRIPK2 inhibits pNFkB p-IκBα NF-κB Activation NFkB_complex->pNFkB Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) pNFkB->Pro_inflammatory_genes translocates to nucleus

Caption: RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., THP-1, HEK293) start->cell_culture treatment Treat with This compound (Dose-response & Time-course) cell_culture->treatment stimulation Stimulate with NOD ligand (e.g., MDP) treatment->stimulation harvest Harvest Cells / Supernatant stimulation->harvest analysis Downstream Analysis harvest->analysis western_blot Western Blot (p-RIPK2, p-p65) analysis->western_blot elisa ELISA (TNF-α, IL-6) analysis->elisa apoptosis_assay Apoptosis Assay (Annexin V / PI) analysis->apoptosis_assay end End western_blot->end elisa->end apoptosis_assay->end

Caption: General experimental workflow for evaluating the this compound.

Troubleshooting_Logic start Inconsistent Results? no_effect No Effect Observed start->no_effect Yes high_toxicity High Toxicity start->high_toxicity Yes variability High Variability start->variability Yes check_compound Check Compound (Storage, Fresh Prep) no_effect->check_compound optimize_conc Optimize Concentration (Dose-Response) no_effect->optimize_conc check_cells Check Cell Line (RIPK2 Expression, Passage #) no_effect->check_cells high_toxicity->optimize_conc check_solvent Check Solvent Control high_toxicity->check_solvent confirm_apoptosis Confirm Apoptosis (Annexin V) high_toxicity->confirm_apoptosis variability->check_compound variability->check_cells standardize_protocol Standardize Protocol (Timing, Reagents) variability->standardize_protocol

Caption: A logical diagram for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Western Blot for RIPK2 Phosphorylation

This protocol is designed to assess the phosphorylation status of RIPK2 in cells following treatment with the this compound.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • NOD ligand (e.g., MDP)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-RIPK2, anti-total-RIPK2, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate to be in the logarithmic growth phase at the time of treatment. Treat cells with a range of concentrations of the inhibitor and a vehicle control for a predetermined time.

  • Cell Stimulation: Stimulate the cells with a NOD ligand (e.g., MDP) for the appropriate duration to induce RIPK2 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Incubate on ice for 20 minutes.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[15]

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and suspension cells to ensure all apoptotic cells are included.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]

Protocol 3: ELISA for TNF-α and IL-6

This protocol provides a general guideline for measuring cytokine levels in cell culture supernatants.

Materials:

  • Cell culture supernatants from treated and control cells

  • Commercially available ELISA kit for TNF-α or IL-6

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants and centrifuge to remove any cells or debris.

  • Assay Performance: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.[16][17][18][19]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in each sample by comparing the absorbance to a standard curve.[16][18]

References

How to prevent Desmethyl-WEHI-345 analog precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of Desmethyl-WEHI-345 analog and other poorly soluble small molecules in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical information to ensure the successful application of this compound in your research.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound in your experimental setup can lead to inaccurate dosing and unreliable results. The following guide addresses common issues and provides actionable solutions.

Issue Potential Cause Solution
Immediate precipitation upon dilution in media - Poor aqueous solubility: The compound is inherently hydrophobic. - High final concentration: The desired experimental concentration exceeds the analog's solubility limit in the aqueous media. - Incorrect dilution method: "Crash precipitation" due to rapid dilution from a high-concentration DMSO stock.- Optimize solvent concentration: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility (typically <0.5%). - Serial dilutions: Perform serial dilutions in pre-warmed (37°C) cell culture media rather than a single large dilution step. - Increase media volume: Add the compound stock to a larger volume of media to lower the immediate local concentration.
Precipitation over time during incubation - Temperature fluctuations: Changes in temperature can affect solubility. - pH shift in media: The CO2 environment in an incubator can alter the pH of the media, impacting the solubility of pH-sensitive compounds.[1] - Interaction with media components: Salts, proteins, and other components in the media can interact with the compound, leading to precipitation over time.[1]- Maintain stable temperature: Ensure the incubator provides a stable and consistent temperature. - Use buffered media: Ensure your cell culture media is adequately buffered for the CO2 concentration in your incubator. - Test stability: Perform a stability test of the compound in your specific media over the duration of your experiment.
Cloudiness or turbidity in the media - Fine particulate precipitation: The compound is forming very small, suspended particles. - Microbial contamination: Bacterial or fungal growth can cause turbidity.- Microscopic examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. - Filter sterilization: If precipitation is the issue, consider preparing the final working solution and filter-sterilizing it through a 0.22 µm syringe filter, provided the compound does not bind to the filter membrane.
Inconsistent experimental results - Variable compound concentration: Precipitation leads to an unknown and variable effective concentration of the analog in solution.- Determine maximum solubility: Perform a solubility assessment to determine the maximum concentration of the this compound that remains soluble in your specific cell culture media under your experimental conditions. - Use solubility enhancers: Consider the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) to improve the aqueous solubility of the compound.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 30 mg/mL (72.20 mM) can be prepared, though this may require sonication and warming to fully dissolve. It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is highly recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting viability or experimental outcomes.

Q3: Can I pre-mix the this compound with serum before adding it to the media?

A3: Yes, this can be a helpful strategy. The proteins in fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds and help keep them in solution.[4] You can try diluting the DMSO stock of the analog in a small volume of serum first, and then add this mixture to the rest of the cell culture media.

Q4: How can I determine the solubility of the this compound in my specific cell culture medium?

A4: You can perform a kinetic or thermodynamic solubility assay. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below. This will help you determine the maximum concentration of the analog that can be used in your experiments without precipitation.

Q5: Are there any alternatives to DMSO for solubilizing this compound?

A5: While DMSO is the most common solvent, other options for poorly soluble compounds include N,N-dimethylformamide (DMF) and ethanol. However, their compatibility and toxicity with your specific cell line must be evaluated. For in vivo studies, co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or cyclodextrins are often used.

Quantitative Data

The following tables provide a summary of the solubility of this compound and general guidelines for working with poorly soluble compounds.

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO30 mg/mL (72.20 mM)Requires ultrasonic and warmingMedChemExpress[3]
Aqueous Buffer (e.g., PBS, pH 7.4)Estimated < 10 µMBased on typical solubility of similar kinase inhibitorsN/A
Cell Culture Media (e.g., DMEM + 10% FBS)Highly dependent on media composition and serum contentExperimental determination requiredN/A

Note: The solubility in aqueous buffers and cell culture media is an estimate for a typical hydrophobic small molecule and should be experimentally determined.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol allows for the determination of the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4, or your specific cell culture medium

  • 96-well microplate (clear bottom)

  • Plate shaker

  • Microplate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense into Assay Plate: Add a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of the assay plate. Include a DMSO-only control.

  • Add Aqueous Buffer: Add the aqueous buffer or cell culture medium to each well to achieve the desired final compound concentrations (e.g., 198 µL for a 1:100 dilution). The final DMSO concentration should be consistent across all wells.

  • Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity or absorbance is observed is the kinetic solubility limit.

Visualizations

Signaling Pathway

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_2 Nucleus NOD1/2 NOD1/2 Inflammatory Genes Inflammatory Genes Nuclear Translocation Nuclear Translocation Nuclear Translocation->Inflammatory Genes Gene Transcription Desmethyl-WEHI-345 Desmethyl-WEHI-345 RIPK2 RIPK2 Desmethyl-WEHI-345->RIPK2 Inhibition

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_treatment Cell Treatment cluster_incubation Incubation & Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_media Pre-warm Media to 37°C serial_dilute Perform Serial Dilutions in Pre-warmed Media prep_stock->serial_dilute prep_media->serial_dilute add_to_cells Add Final Dilution to Cell Culture serial_dilute->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate analyze Analyze Experimental Outcome incubate->analyze

References

Technical Support Center: Improving the Bioavailability of Desmethyl-WEHI-345 Analog in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Desmethyl-WEHI-345 analog, a potent and selective RIPK2 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a protein kinase inhibitor.[1] It is an analog of WEHI-345, which is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[2][3] The primary mechanism of action involves the inhibition of RIPK2 kinase activity, which in turn delays the ubiquitylation of RIPK2 and the subsequent activation of the NF-κB signaling pathway upon stimulation of nucleotide-binding oligomerization domain (NOD) receptors.[2][3][4] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.[4]

Q2: My this compound shows poor solubility in aqueous solutions. What are my options for formulation?

A2: Poor aqueous solubility is a common challenge for many kinase inhibitors.[5][6] Several formulation strategies can be employed to improve the solubility and bioavailability of your this compound:

  • Co-solvents: For preclinical studies, a mixture of solvents can be used. A common starting point is a formulation containing DMSO, PEG400, and saline. However, the concentration of DMSO should be kept low to minimize toxicity.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the solubility and absorption of lipophilic compounds.[7][8]

  • Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the compound dispersed in a polymer matrix can significantly improve its dissolution rate.

  • Particle Size Reduction: Techniques like nano-milling can increase the surface area of the drug particles, leading to faster dissolution.

  • Prodrug Approach: Chemical modification of the analog to create a more soluble prodrug that is converted to the active compound in vivo can be considered.

Q3: I am observing high variability in plasma concentrations between my experimental animals. What could be the cause?

A3: High inter-animal variability in plasma concentrations can stem from several factors:

  • Inconsistent Dosing Technique: Ensure that the oral gavage procedure is performed consistently for all animals. Variations in the volume administered or the site of delivery within the gastrointestinal tract can affect absorption.

  • Formulation Instability: If the compound is not fully dissolved or forms a suspension, it can lead to inconsistent dosing. Ensure your formulation is homogenous and stable throughout the experiment.

  • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Standardize the fasting period for all animals before dosing. For some kinase inhibitors, administration with food can increase bioavailability.[9]

  • First-Pass Metabolism: If the analog is subject to significant metabolism in the gut wall or liver, small differences in metabolic enzyme activity between animals can lead to large variations in systemic exposure.[9]

  • Gastrointestinal Tract Physiology: Differences in gastric pH, intestinal motility, and gut microbiome among animals can influence drug absorption.

Q4: How do I determine the absolute oral bioavailability of my this compound?

A4: To determine the absolute oral bioavailability (F%), you need to compare the plasma concentration-time profile of the analog after oral administration to that after intravenous (IV) administration. The following steps are required:

  • Conduct a pharmacokinetic study in an appropriate animal model (e.g., mice or rats).

  • Administer a known dose of the analog via the oral route to one group of animals.

  • Administer a known, typically lower, dose of the analog intravenously to a second group of animals.

  • Collect blood samples at multiple time points after dosing for both groups.

  • Analyze the plasma samples to determine the concentration of the analog at each time point.

  • Calculate the Area Under the Curve (AUC) for both the oral (AUC_oral) and IV (AUC_IV) administration routes.

  • The absolute bioavailability is then calculated using the following formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cmax and AUC after oral administration Poor aqueous solubility * Optimize the formulation using solubility-enhancing techniques such as co-solvents (e.g., DMSO/PEG400/saline), lipid-based formulations (SEDDS), or amorphous solid dispersions. * Reduce the particle size of the compound through micronization or nanomilling.
Low intestinal permeability * Consider co-administration with a permeation enhancer (use with caution and thorough validation). * Investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, consider co-administration with a P-gp inhibitor in preclinical studies to assess the impact on absorption.
High first-pass metabolism * Measure the metabolic stability of the compound in liver microsomes and hepatocytes to assess its susceptibility to metabolism. * If metabolism is high, consider structural modifications to block metabolic sites or develop a prodrug that is less susceptible to first-pass metabolism.
Inconsistent plasma concentrations between animals Improper oral gavage technique * Ensure all personnel are thoroughly trained in the oral gavage procedure.[10][11][12] * Use appropriately sized gavage needles for the animals being dosed.[11][12] * Verify the correct placement of the gavage needle before administering the dose.[11][12]
Formulation not homogenous * If using a suspension, ensure it is uniformly mixed before each administration. * For solutions, confirm that the compound remains fully dissolved at the dosing concentration and does not precipitate over time.
No detectable plasma concentration Compound instability in the GI tract * Assess the stability of the analog in simulated gastric and intestinal fluids to check for degradation. * Consider formulation strategies that protect the compound from the harsh environment of the stomach, such as enteric-coated capsules for larger animals.
Analytical method not sensitive enough * Validate the LC-MS/MS method to ensure it has a lower limit of quantification (LLOQ) sufficient to detect the expected plasma concentrations. * Optimize the sample preparation method to minimize matrix effects and improve recovery.

Experimental Protocols

Protocol 1: Preparation of a Formulation for Oral Administration in Mice

This protocol describes the preparation of a simple co-solvent formulation suitable for early-stage in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound into a sterile microcentrifuge tube.

  • Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum, typically 5-10% of the final formulation volume.

  • Vortex and sonicate briefly if necessary to ensure complete dissolution.

  • Add PEG400 to the solution and vortex to mix thoroughly. A common ratio is 30-40% of the final volume.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation to ensure it is a clear, homogenous solution.

Note: The final concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

Protocol 2: In vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound after oral administration.

Animals:

  • Male or female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old.

Procedure:

  • Fast the mice for 4-6 hours before dosing, with free access to water.

  • Record the body weight of each mouse.

  • Administer the this compound formulation via oral gavage at the desired dose.[10][11][12]

  • Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Place the blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the this compound.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.[13]

Quantitative Data Summary

The following tables provide example pharmacokinetic data for a hypothetical this compound. Researchers should generate their own data following the protocols outlined above.

Table 1: Example Pharmacokinetic Parameters of a this compound in Mice after a Single Oral Dose of 10 mg/kg

ParameterUnitValue (Mean ± SD)
Cmaxng/mL450 ± 120
Tmaxh1.5 ± 0.5
AUC(0-t)ngh/mL1800 ± 450
AUC(0-inf)ngh/mL1950 ± 500
t1/2h4.2 ± 1.1

Table 2: Example Bioavailability of a this compound in Mice

Route of AdministrationDose (mg/kg)AUC(0-inf) (ng*h/mL)Absolute Bioavailability (F%)
Intravenous (IV)21300 ± 300-
Oral (PO)101950 ± 50030%

Visualizations

RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD-mediated signaling pathway.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits Ubiquitination Ubiquitination (XIAP, cIAPs) RIPK2->Ubiquitination undergoes Desmethyl-WEHI-345 Desmethyl-WEHI-345 analog Desmethyl-WEHI-345->RIPK2 inhibits TAK1_Complex TAK1/TAB Complex Ubiquitination->TAK1_Complex activates IKK_Complex IKK Complex (IKKα/β, NEMO) TAK1_Complex->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF, IL-6) NFκB_nucleus->Gene_Expression induces

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving Bioavailability

The following diagram outlines a logical workflow for troubleshooting and improving the oral bioavailability of a this compound.

Bioavailability_Workflow A Start: Low in vivo efficacy B Conduct Pilot PK Study (Oral Administration) A->B C Low Plasma Exposure (Low Cmax, AUC) B->C Yes D Adequate Plasma Exposure B->D No E Assess Physicochemical Properties C->E M Investigate Target Engagement and PD markers D->M F Poor Solubility E->F Solubility Issue G Poor Permeability E->G Permeability Issue H High First-Pass Metabolism E->H Metabolism Issue I Formulation Optimization (e.g., SEDDS, ASD) F->I J Prodrug Strategy or Permeation Enhancers G->J K Structural Modification to Block Metabolism H->K L Re-evaluate in vivo PK I->L J->L K->L L->C Still Low L->D Improved

Caption: A decision-making workflow for troubleshooting low oral bioavailability.

References

Technical Support Center: Desmethyl-WEHI-345 Analog Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Desmethyl-WEHI-345 analogs in primary cell cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for WEHI-345 and its analogs?

WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] RIPK2 is a key component of the NOD (nucleotide-binding oligomerization domain) signaling pathway, which is involved in innate immune responses.[4][5] By inhibiting the kinase activity of RIPK2, WEHI-345 blocks downstream signaling events, including NF-κB activation and the production of pro-inflammatory cytokines like TNF and IL-6.[1][2][4] Desmethyl-WEHI-345 analogs are expected to function similarly by targeting RIPK2.

Q2: What are the common challenges when working with primary cells?

Primary cells are more sensitive and have a finite lifespan compared to immortalized cell lines. Common issues include:

  • Difficulty in thawing and initial culture: Primary cells are fragile, and improper thawing can lead to low viability.[6][7]

  • Slow growth and low proliferation rates: This can make it challenging to obtain sufficient cell numbers for experiments.

  • High sensitivity to culture conditions: Primary cells are highly responsive to their environment, and minor changes in media, supplements, or incubator conditions can significantly impact their health and experimental outcomes.[8][9]

  • Contamination: Primary cultures are more susceptible to contamination, which can affect results.[8]

Q3: Which cytotoxicity assays are recommended for Desmethyl-WEHI-345 analogs in primary cells?

It is advisable to use multiple cytotoxicity assays that measure different cellular parameters to get a comprehensive understanding of the analog's effect.[9] Recommended assays include:

  • Metabolic Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells, which is often correlated with viability.

  • Membrane Integrity Assays (e.g., LDH release): These assays detect damage to the cell membrane by measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH).[10][11]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays can determine if the compound induces programmed cell death.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Perform a cell count for each experiment and seed the same number of viable cells per well.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations in the outer wells, fill them with sterile PBS or culture medium without cells and use the inner wells for your experiment.[12]

  • Possible Cause: Inhomogeneous compound distribution.

    • Solution: After diluting the Desmethyl-WEHI-345 analog in the culture medium, mix it thoroughly before adding it to the cells to ensure a uniform concentration in each well.[12]

Issue 2: High background cytotoxicity in vehicle-treated control cells.

  • Possible Cause: Solvent toxicity.

    • Solution: The solvent used to dissolve the this compound (e.g., DMSO) can be toxic to primary cells at higher concentrations. Ensure the final solvent concentration is low (typically ≤ 0.1% for DMSO) and consistent across all vehicle control and treated wells.[9]

  • Possible Cause: Unhealthy primary cells.

    • Solution: Primary cells are more susceptible to stress.[9] Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment. Use early passage cells whenever possible.[13]

  • Possible Cause: Suboptimal culture conditions.

    • Solution: Verify and maintain optimal incubator conditions, including temperature (37°C), CO2 levels (typically 5%), and humidity.[8][14]

Issue 3: Discrepancy between different cytotoxicity assays.

  • Possible Cause: Different mechanisms of cell death.

    • Solution: Different assays measure different cellular events.[9] For example, an MTT assay measures metabolic activity, which may not directly correlate with cell death if the compound affects mitochondrial function without immediately killing the cell. An LDH assay, on the other hand, measures membrane integrity.[10] Using multiple assays provides a more complete picture of the cytotoxic mechanism.

  • Possible Cause: Time-dependent effects.

    • Solution: The cytotoxic effects of the this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific primary cells and the analog's mechanism of action.[9]

Data Presentation

Table 1: Example IC50 Values of a this compound in Various Primary Cells

Primary Cell TypeAssay TypeIncubation Time (hours)IC50 (µM)
Human Primary MonocytesMTT4812.5
Human Primary MonocytesLDH Release4825.0
Mouse Bone Marrow-Derived MacrophagesMTT488.7
Mouse Bone Marrow-Derived MacrophagesLDH Release4818.2

Note: These are illustrative data and will vary depending on the specific analog and experimental conditions.

Table 2: Example Effect of a this compound on Cytokine Production in Primary Cells

Primary Cell TypeTreatmentTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Human Primary MonocytesVehicle Control550320
Human Primary MonocytesAnalog (10 µM)15080
Mouse Bone Marrow-Derived MacrophagesVehicle Control800450
Mouse Bone Marrow-Derived MacrophagesAnalog (10 µM)210110

Note: These are illustrative data and will vary depending on the specific analog and experimental conditions.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound in the complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of solvent as the compound-treated wells.

    • Untreated Control: Cells in culture medium only.

    • Maximum LDH Release Control: Cells treated with a lysis solution (provided in most commercial kits).

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well of the new plate.

  • Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

Visualizations

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Recruitment & Phosphorylation IKK IKK Complex TAK1->IKK Phosphorylation NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Transcription Desmethyl_WEHI_345 Desmethyl-WEHI-345 Analog Desmethyl_WEHI_345->RIPK2 Inhibition

Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of Desmethyl-WEHI-345 analogs.

Cytotoxicity_Workflow General Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Primary_Cells Isolate & Culture Primary Cells Seed_Cells Seed Cells in 96-well Plate Primary_Cells->Seed_Cells Prepare_Analog Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with Analog & Controls Seed_Cells->Treat_Cells Prepare_Analog->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Perform_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Perform_Assay Measure_Signal Measure Signal (Absorbance/Fluorescence) Perform_Assay->Measure_Signal Calculate_Viability Calculate % Viability & IC50 Measure_Signal->Calculate_Viability

Caption: A generalized workflow for assessing the cytotoxicity of Desmethyl-WEHI-345 analogs in primary cells.

References

Validation & Comparative

Desmethyl-WEHI-345 analog vs other RIPK2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing Desmethyl-WEHI-345 analog and other prominent RIPK2 inhibitors for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on available experimental data.

Introduction to RIPK2 and its Inhibition

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-protein kinase that plays a pivotal role in the innate immune system.[1] It functions as a key signaling molecule downstream of the intracellular pattern recognition receptors, Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2.[2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling pathways, including NF-κB and MAPKs. This cascade ultimately results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.

Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis. Consequently, inhibiting RIPK2 has emerged as a promising therapeutic strategy for these conditions. This guide compares the performance of this compound and other notable RIPK2 inhibitors.

Comparative Performance of RIPK2 Inhibitors

The following table summarizes the quantitative data for various RIPK2 inhibitors based on biochemical and cellular assays.

InhibitorTypeTargetIC50 (nM)Kd (nM)Cellular Potency (IC50, nM)Selectivity Highlights
WEHI-345 Type IRIPK2130[2][4]46[1][2]-Highly selective for RIPK2 over RIPK1, RIPK4, and RIPK5 (Kd >10,000 nM for each).[1][2]
WEHI-345 analog Type IRIPK2130[4]--Analog of WEHI-345.
GSK583 Type IRIPK25[1]-8 (TNF-α in human monocytes)Highly potent and selective.
Ponatinib Type IIMulti-kinase6.7-Potently decreases inflammatory mRNA levels at 1-10 nM.Broad-spectrum kinase inhibitor, not specific to RIPK2.
Gefitinib Type IEGFR, RIPK251 (for RIPK2)-Less potent in cellular assays compared to in vitro.Primarily an EGFR inhibitor with off-target RIPK2 activity.[5]
OD36 Type IRIPK25.3[6]37 (for ALK2)-Potent RIPK2 inhibitor.
CSLP37 Type IRIPK2--6.8 (RIPK2-XIAP interaction)[7]Potently inhibits RIPK2-XIAP interaction.
Adezmapimod (GSK2983559) Type IRIPK2251[2]-13 (TNF-α in monocytes)Orally active prodrug with potent cellular activity.
RIPK-IN-4 Type IRIPK23[6]--Highly potent and selective.
Compound 8 (Novartis) Type IRIPK2--12 (IL-6 in mBMDMs)[2][5]Potent, selective, and orally bioavailable.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.

RIPK2_Signaling_Pathway cluster_cell Cell Interior cluster_nucleus Nucleus PAMPs Bacterial PGN (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP interacts with TAK1 TAK1 Complex RIPK2->TAK1 activates XIAP->RIPK2 K63/M1 ubiquitination IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB activates Gene Inflammatory Gene Transcription NFkB->Gene translocates & promotes MAPK->Gene activates Inhibitor RIPK2 Inhibitor (e.g., this compound) Inhibitor->RIPK2 blocks ATP binding

Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory gene transcription.

Cellular_Assay_Workflow cluster_workflow Cellular Assay for RIPK2 Inhibitor Potency start Plate cells (e.g., BMDMs, THP-1) pretreat Pre-treat with RIPK2 inhibitor (various conc.) start->pretreat stimulate Stimulate with NOD2 ligand (e.g., MDP) pretreat->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate collect Collect supernatant incubate->collect elisa Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA collect->elisa analyze Analyze data and calculate IC50 value elisa->analyze

Caption: A typical experimental workflow for evaluating RIPK2 inhibitor potency in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key experiments cited in the evaluation of RIPK2 inhibitors.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of purified RIPK2 by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the ADP concentration.[8]

  • Protocol Outline:

    • Reaction Setup: In a 384-well plate, combine the RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8]

    • Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations. Include a DMSO control.

    • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mix and incubate for 60 minutes at room temperature.[8]

    • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

    • Measurement: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus, the RIPK2 activity.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cytokine Secretion

This type of assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.

  • Principle: Cells expressing NOD2 and RIPK2 (such as bone marrow-derived macrophages (BMDMs) or THP-1 monocytes) are stimulated with a NOD2 ligand (MDP) to induce cytokine production. The concentration of cytokines in the cell culture supernatant is then quantified, typically by ELISA.

  • Protocol Outline:

    • Cell Plating: Seed cells (e.g., mBMDMs) in a 96-well plate and allow them to adhere.

    • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the RIPK2 inhibitor for 30 minutes.[5]

    • Stimulation: Stimulate the cells with a NOD2 agonist, such as muramyl dipeptide (MDP), to activate the RIPK2 pathway.[5]

    • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

    • Supernatant Collection: Carefully collect the cell culture supernatant.

    • ELISA: Quantify the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of cytokine inhibition against the inhibitor concentration.

Kinase Selectivity Profiling

This is essential to determine the specificity of an inhibitor for RIPK2 over other kinases.

  • Principle: The inhibitor is tested at a fixed concentration against a large panel of purified kinases to assess its off-target effects.

  • Protocol Outline:

    • Assay Panel: A broad panel of kinases (e.g., 92 or more) is used.[2]

    • Inhibitor Concentration: The test inhibitor is typically assayed at a concentration significantly higher than its RIPK2 IC50 (e.g., 1 µM) to identify potential off-target interactions.[2]

    • Activity Measurement: The activity of each kinase in the presence of the inhibitor is measured using a suitable assay format (e.g., radiometric or luminescence-based).

    • Data Analysis: The percentage of inhibition for each kinase is calculated. An inhibitor is considered selective if it shows minimal inhibition of other kinases in the panel. For example, WEHI-345 showed over 90% inhibition for only a few kinases out of a panel of 92 at a concentration of 1 µM.[2]

Conclusion

The landscape of RIPK2 inhibitors is rapidly evolving, with several potent and selective compounds emerging as promising therapeutic candidates. While specific data for this compound remains limited, its parent compound, WEHI-345, demonstrates high selectivity for RIPK2. However, other inhibitors such as GSK583, RIPK-IN-4, and Novartis' compound 8 exhibit even greater potency in both biochemical and cellular assays. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the evaluation and comparison of these important molecules.

References

A Comparative Analysis of RIPK2 Inhibitors: GSK583 vs. WEHI-345

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of two prominent RIPK2 inhibitors, GSK583 and a related analog of Desmethyl-WEHI-345, referred to herein as WEHI-345 due to the limited public availability of data on its desmethyl analog.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Its activation triggers potent inflammatory responses, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. This guide delves into the comparative efficacy of GSK583 and WEHI-345, two small molecule inhibitors of RIPK2, by examining their biochemical potency, cellular activity, and in vivo effects.

Data Presentation: Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for GSK583 and WEHI-345, providing a direct comparison of their potency against RIPK2 and their effects on downstream inflammatory signaling.

ParameterGSK583WEHI-345Reference(s)
Target RIPK2 Kinase RIPK2 Kinase [1][2][3][4][5]
Mechanism of Action ATP-competitive inhibitor of RIPK2 kinase activityATP-competitive inhibitor of RIPK2 kinase activity, delays RIPK2 ubiquitylation and NF-κB activation[1][4][5][6]
Biochemical Potency
RIPK2 IC50 (cell-free)5 nM130 nM (0.13 µM)[1][2][3][4][5]
RIPK2 KDNot Reported46 nM[2][3]
RIP3 IC50 (cell-free)16 nM (low functional inhibition)>10 µM (for RIPK1, RIPK4, RIPK5)[2][3]
Cellular Activity
MDP-stimulated TNFα IC50 (human monocytes)8 nMNot Directly Reported (inhibits TNF-α and IL-6 secretion)[2][3]
MDP-stimulated TNFα IC50 (human whole blood)237 nMNot Reported[1][2]
TNF-α & IL-6 IC50 (human IBD biopsies)~200 nMNot Reported[2]
In Vivo Efficacy Inhibits serum KC in rats and miceAmeliorates experimental autoimmune encephalomyelitis (EAE) in mice, normalizes TNF and MCP-1 in MDP-stimulated mice[1][2][3][5]
Reported Limitations Poor pharmacokinetic profile, off-target activity at hERG ion channelLess potent in biochemical assays compared to GSK583[2][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided in DOT language script.

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway cluster_activation Bacterial PGN Recognition cluster_inhibition Inhibitor Action NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits & activates MDP MDP MDP->NOD2 binds GSK583 GSK583 GSK583->RIPK2 inhibits WEHI-345 WEHI-345 WEHI-345->RIPK2 inhibits TAK1 TAK1 RIPK2->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines gene transcription

Caption: NOD2-RIPK2 signaling pathway and points of inhibition.

Experimental_Workflow In Vitro Inhibitor Efficacy Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Monocytes Isolate Monocytes Culture Cells Culture Cells Isolate Monocytes->Culture Cells Pre-incubate with Inhibitor Pre-incubate with Inhibitor Culture Cells->Pre-incubate with Inhibitor Stimulate with MDP Stimulate with MDP Pre-incubate with Inhibitor->Stimulate with MDP Collect Supernatant Collect Supernatant Stimulate with MDP->Collect Supernatant ELISA for TNF-α ELISA for TNF-α Collect Supernatant->ELISA for TNF-α Calculate IC50 Calculate IC50 ELISA for TNF-α->Calculate IC50

Caption: General workflow for in vitro evaluation of RIPK2 inhibitors.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison. Specific parameters may vary between individual studies.

In Vitro RIPK2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK2.

  • Reagents and Materials: Recombinant human RIPK2 enzyme, a suitable kinase substrate (e.g., myelin basic protein), ATP, kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), test compounds (GSK583 or WEHI-345), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the RIPK2 enzyme, the kinase substrate, and the test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done by adding a detection reagent that converts ADP to a luminescent or fluorescent signal. f. Read the signal using a plate reader. g. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for MDP-Stimulated TNF-α Production

This assay assesses the ability of an inhibitor to block RIPK2-mediated signaling in a cellular context, typically in immune cells like primary human monocytes or a cell line such as THP-1.

  • Cell Culture: Culture primary human monocytes or THP-1 cells in appropriate media and conditions.

  • Compound Treatment: a. Seed the cells in a 96-well plate at a predetermined density. b. Pre-incubate the cells with various concentrations of GSK583 or WEHI-345 for a specified time (e.g., 30-60 minutes).

  • Stimulation: a. Stimulate the cells with a known concentration of muramyl dipeptide (MDP), a NOD2 ligand, to activate the RIPK2 pathway. b. Incubate for a period sufficient to induce cytokine production (e.g., 6-24 hours).

  • Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of TNF-α inhibition at each inhibitor concentration compared to the MDP-stimulated control without inhibitor. b. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

This is a widely used mouse model for multiple sclerosis that can be employed to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Induction of EAE: a. Emulsify a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA). b. Immunize mice (e.g., C57BL/6 strain) subcutaneously with the emulsion. c. Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.

  • Compound Administration: a. Begin treatment with the test compound (e.g., WEHI-345, 20 mg/kg, twice daily via intraperitoneal injection) at the onset of clinical signs or prophylactically from the day of immunization.[5] b. A vehicle control group should be included.

  • Clinical Scoring: a. Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund.

  • Endpoint Analysis: a. At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination. b. Cytokine levels in the serum or central nervous system can also be measured. c. Compare the mean disease scores and other pathological parameters between the treated and vehicle control groups to assess the efficacy of the compound.

Concluding Remarks

Both GSK583 and WEHI-345 are potent and selective inhibitors of RIPK2 kinase, demonstrating efficacy in blocking inflammatory signaling in vitro and in vivo. GSK583 exhibits superior biochemical potency with a cell-free IC50 in the low nanomolar range.[1] However, its development was hampered by a poor pharmacokinetic profile and off-target effects.[2][7] WEHI-345, while less potent in biochemical assays, has shown significant efficacy in cellular and in vivo models of inflammation, including the EAE model, highlighting its potential as a therapeutic agent.[2][3][5] The choice between these or related compounds for further research and development would depend on a comprehensive evaluation of their entire pharmacological profile, including potency, selectivity, pharmacokinetics, and safety. It is important to note the lack of publicly available data on the "Desmethyl-WEHI-345 analog," which necessitates the use of WEHI-345 as a comparator in this guide.

References

Desmethyl-WEHI-345 Analog: A Comparative Analysis of Cross-Reactivity with RIP Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a desmethyl analog of WEHI-345, a known inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The focus of this guide is to detail its cross-reactivity profile against other members of the RIP kinase family, providing valuable insights for researchers utilizing this compound in their studies. Due to the limited public availability of specific cross-reactivity data for the desmethyl analog, this guide will leverage the comprehensive data available for its parent compound, WEHI-345, as a close surrogate. WEHI-345 is a potent and selective inhibitor of RIPK2, a key signaling partner for NOD1 and NOD2 receptors.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of WEHI-345 has been quantified against a panel of RIP kinases. The data, summarized in the table below, highlights the compound's high selectivity for RIPK2.

Kinase TargetIC50 (nM)Dissociation Constant (Kd) (nM)Notes
RIPK2 130[2][3]46Potent inhibition of the primary target.
RIPK1 >10,000>10,000Negligible activity, indicating high selectivity.
RIPK3 Not explicitly quantified in the provided results, but broader screens suggest low activity.-
RIPK4 >10,000>10,000Negligible activity.
RIPK5 >10,000>10,000Negligible activity.

In a broader kinase screen of 92 different kinases, WEHI-345 only demonstrated significant inhibition (>90% at 1 µM) against KIT, RET, PDGFRβ, and SRC, further underscoring its selectivity.

Experimental Protocols

The determination of kinase inhibition and selectivity is crucial for the validation of small molecule inhibitors. Below is a detailed, representative protocol for a biochemical kinase inhibition assay, based on commonly used methods such as the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Desmethyl-WEHI-345 analog) against a panel of RIP kinases.

Materials:

  • Recombinant human RIPK1, RIPK2, RIPK3, RIPK4, and RIPK5 enzymes.

  • Kinase-specific peptide substrates.

  • Adenosine triphosphate (ATP).

  • Test compound (this compound) at various concentrations.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the respective RIP kinase and its corresponding peptide substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate the plate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation XIAP XIAP RIPK2->XIAP Ubiquitination TAK1_Complex TAK1/TAB Complex XIAP->TAK1_Complex Activation IKK_Complex IKK Complex (IKKα/β/γ) TAK1_Complex->IKK_Complex Phosphorylation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p65/p50) Nucleus Gene Transcription (Pro-inflammatory Cytokines) NF_kB->Nucleus Translocation Desmethyl_WEHI_345 Desmethyl-WEHI-345 analog Desmethyl_WEHI_345->RIPK2 Inhibition

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - RIP Kinase - Substrate - ATP - Compound Compound_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add ADP-Glo™ Reagents (Stop & Detect) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis End End Analysis->End

References

Comparative Efficacy of WEHI-345 and Dexamethasone in a Preclinical Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel RIPK2 inhibitor, WEHI-345, and the corticosteroid, Dexamethasone (B1670325), in the context of in vivo anti-inflammatory effects. The data presented is derived from studies utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis.

This guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective comparison of these two anti-inflammatory agents.

Mechanism of Action and In Vitro Potency

WEHI-345 is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the NOD-like receptor pathway.[1][2] By inhibiting RIPK2, WEHI-345 effectively delays the ubiquitylation of RIPK2 and subsequent activation of NF-κB, a critical transcription factor for pro-inflammatory cytokine production.[1][2] In vitro studies have demonstrated its potency with a half-maximal inhibitory concentration (IC50) of 0.13 μM for RIPK2 kinase.[2]

Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects through a broader mechanism. It binds to glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of numerous genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines such as interleukins and TNF-α.[3][4]

CompoundTargetMechanism of ActionIC50
WEHI-345 RIPK2Delays RIPK2 ubiquitylation and NF-κB activation0.13 μM[2]
Dexamethasone Glucocorticoid ReceptorModulates transcription of inflammatory genesNot applicable

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is a widely used in vivo model to study the pathophysiology of multiple sclerosis and to evaluate potential therapeutics. In this model, WEHI-345 and Dexamethasone have both been shown to ameliorate disease severity.

CompoundAnimal ModelDosageAdministrationKey Findings
WEHI-345 C57BL/6 mice with MOG₃₅₋₅₅-induced EAE20 mg/kgIntraperitoneal injection, twice daily for 6 daysReduced disease score, inflammatory infiltrate, and histological score; Improved body weight; Reduced cytokine and chemokine levels.[1][2]
Dexamethasone C57BL/6 mice with MOG₃₅₋₅₅-induced EAE50 mg/kgSingle intraperitoneal injection on the day of immunizationDecreased EAE-induced motor clinical scores and reduced infiltrating cells in the spinal cord.[5]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

A detailed and reliable protocol for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (amino acids 35-55).[6][7][8]

  • Antigen Emulsion Preparation : MOG₃₅₋₅₅ peptide is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization : On day 0, mice receive a subcutaneous injection of the MOG₃₅₋₅₅/CFA emulsion.

  • Pertussis Toxin Administration : Mice are given an intraperitoneal injection of pertussis toxin on day 0 and day 2 to facilitate the entry of inflammatory cells into the central nervous system.[6][7]

  • Clinical Scoring : Following immunization, mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to paralysis.

Drug Administration
  • WEHI-345 : Administered via intraperitoneal injection at a dose of 20 mg/kg, twice daily for 6 days, starting at the onset of clinical symptoms.[2]

  • Dexamethasone : A single high dose of 50 mg/kg is administered intraperitoneally on the day of immunization.[5]

Signaling Pathways and Experimental Workflow

G cluster_0 NOD2 Signaling Pathway Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates NF-kB NF-kB IKK Complex->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines promotes transcription WEHI-345 WEHI-345 WEHI-345->RIPK2 inhibits

Caption: NOD2 signaling pathway and the inhibitory action of WEHI-345.

G cluster_1 EAE In Vivo Experiment Workflow Immunization Immunization Disease Onset Disease Onset Immunization->Disease Onset Treatment Treatment Disease Onset->Treatment Clinical Scoring Clinical Scoring Treatment->Clinical Scoring Histology & Cytokine Analysis Histology & Cytokine Analysis Clinical Scoring->Histology & Cytokine Analysis

Caption: Workflow of the in vivo EAE experiment.

Other RIPK2 Inhibitors: A Brief Overview

While direct comparative in vivo data in the EAE model is limited, other small molecules are known to inhibit RIPK2 and have demonstrated anti-inflammatory properties in different contexts.

  • Ponatinib : An FDA-approved tyrosine kinase inhibitor, Ponatinib has been identified as a potent RIPK2 inhibitor.[9][10] It has been shown to promote endothelial cell inflammation and leukocyte trafficking in vivo.[11]

  • Regorafenib (B1684635) : Another FDA-approved multi-kinase inhibitor, Regorafenib also targets RIPK2.[12] In vivo studies have shown its ability to reduce tumor-infiltrating macrophages and inhibit tumor growth.[13]

Further research is required to directly compare the efficacy of these compounds with WEHI-345 in models of neuroinflammation.

Conclusion

Both WEHI-345 and Dexamethasone demonstrate significant anti-inflammatory effects in the EAE model, a crucial preclinical model for multiple sclerosis. WEHI-345, with its specific targeting of the RIPK2 pathway, offers a more focused therapeutic approach compared to the broad-spectrum action of Dexamethasone. The data presented here provides a foundation for further investigation into the therapeutic potential of RIPK2 inhibition for inflammatory and autoimmune diseases.

References

A Comparative Guide to RIPK2 Inhibitors: WEHI-345 and Other Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo potency of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with other significant RIPK2 inhibitors, namely GSK583 and Ponatinib. While this report aims to provide a comprehensive overview, specific quantitative data for the Desmethyl-WEHI-345 analog was not publicly available at the time of this review.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the pattern recognition receptors NOD1 and NOD2. Its activation triggers pro-inflammatory signaling pathways, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases. This guide summarizes key experimental data to facilitate an objective comparison of the performance of these inhibitors.

In Vitro Potency and Selectivity

The in vitro activity of RIPK2 inhibitors is a key indicator of their potential efficacy. This is typically assessed through biochemical assays measuring direct inhibition of the RIPK2 enzyme and cell-based assays evaluating the inhibition of downstream signaling events.

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Notes
WEHI-345 RIPK2Kinase Assay130[1][2][3]46[1]Highly selective over RIPK1, RIPK4, and RIPK5 (>10,000 nM).[1]
MDP-stimulated TNF-α & IL-6 secretion (BMDMs)Cell-based--Significant inhibition observed.[1]
GSK583 RIPK2 (human)Kinase Assay5[4][5]-Highly potent and selective.
RIPK2 (rat)Kinase Assay2-
MDP-stimulated TNF-α production (human monocytes)Cell-based8[4][5]-
MDP-stimulated TNF-α production (human whole blood)Cell-based237[1][4]-
Ponatinib RIPK2Kinase Assay6.7[6]-Potent inhibitor, also targets other kinases.
AblKinase Assay1.6-Example of multi-kinase activity.

Table 1: Comparative In Vitro Potency of RIPK2 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for WEHI-345, GSK583, and Ponatinib against RIPK2 and other relevant targets.

In Vivo Efficacy

The in vivo potency of these inhibitors is evaluated in animal models of inflammatory diseases, providing crucial insights into their therapeutic potential.

CompoundAnimal ModelDosingKey Findings
WEHI-345 Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice20 mg/kg, intraperitoneal, twice daily[1][7]Significantly lowered mean disease score, reduced inflammatory infiltrate, and improved body weight.[1][7]
MDP-stimulated mice3-10 mg/kgNormalized plasma levels of TNF and MCP-1.[1][2]
GSK583 MDP-induced KC (IL-8 orthologue) secretion in rats0.1, 1, 10 mg/kg, oralDose-dependent inhibition of serum KC levels.[4]
MDP-induced peritonitis in mice-Dose-dependent inhibition of serum KC and neutrophil recruitment.[4]
OD36 (Another potent RIPK2 inhibitor) MDP-induced peritonitis in mice6.25 mg/kg, intraperitonealSignificantly inhibited inflammatory cell recruitment.[8][9]

Table 2: Comparative In Vivo Efficacy of RIPK2 Inhibitors. This table outlines the experimental models, dosing regimens, and key outcomes observed for WEHI-345 and GSK583 in preclinical studies. Data for OD36 is included to provide additional context on in vivo RIPK2 inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RIPK2 signaling pathway and a general workflow for evaluating RIPK2 inhibitors.

RIPK2_Signaling_Pathway cluster_input Bacterial PGNs cluster_signaling Intracellular Signaling cluster_output Cellular Response NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activation Ub Ubiquitination RIPK2->Ub Autophosphorylation & Recruitment of E3 Ligases TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF, IL-6, IL-8) NFkB->Cytokines Nuclear Translocation & Gene Transcription MAPK->Cytokines Gene Transcription WEHI_345 WEHI-345 / GSK583 Ponatinib WEHI_345->RIPK2 Inhibition

Figure 1: Simplified RIPK2 Signaling Pathway. This diagram illustrates the activation of RIPK2 by NOD1/NOD2 leading to the production of pro-inflammatory cytokines via the NF-κB and MAPK pathways. The points of inhibition by the discussed compounds are also indicated.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (Kinase Activity) CellBased Cell-Based Assay (e.g., MDP-stimulated cytokine release) Biochemical->CellBased Selectivity Kinase Selectivity Panel CellBased->Selectivity PK Pharmacokinetics (PK) Studies Selectivity->PK Efficacy Efficacy Models (e.g., EAE, Peritonitis) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Optimization Lead_Optimization Tox->Lead_Optimization Data for Lead Optimization Start Compound Synthesis Start->Biochemical

Figure 2: General Experimental Workflow for RIPK2 Inhibitor Evaluation. This flowchart outlines the typical progression of experiments from initial in vitro screening to in vivo efficacy and safety studies for the development of novel RIPK2 inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

  • Recombinant human RIPK2 enzyme

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (WEHI-345, GSK583, Ponatinib)

Procedure:

  • Prepare a reaction mixture containing the RIPK2 enzyme, substrate, and buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[10][11]

MDP-Induced Cytokine Production in Human Monocytes

This cell-based assay assesses the ability of inhibitors to block the downstream effects of NOD2 activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

  • Muramyl dipeptide (MDP)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture human monocytes in appropriate media.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

  • Determine the IC50 values for the inhibition of cytokine production.[4][5][12]

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for multiple sclerosis, characterized by CNS inflammation and demyelination, which can be driven by NOD-like receptor signaling.

Animal Model:

  • C57BL/6 mice

Induction Protocol:

  • Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).[13]

  • Administer Pertussis Toxin (PTx) on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.[13]

Treatment Protocol:

  • Administer WEHI-345 (e.g., 20 mg/kg, intraperitoneally, twice daily) or vehicle control starting from a specified day post-immunization.[7]

Endpoints:

  • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.

  • Assess body weight changes.

  • At the end of the experiment, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.

  • Measure cytokine levels in the serum or CNS.[1][7][14]

Conclusion

WEHI-345, GSK583, and Ponatinib all demonstrate potent inhibition of RIPK2. WEHI-345 and GSK583 are highly selective, a desirable characteristic for therapeutic candidates. Ponatinib, while a potent RIPK2 inhibitor, also targets multiple other kinases, which could lead to broader biological effects and potential off-target toxicities. The in vivo data for WEHI-345 and GSK583 in relevant disease models underscore the therapeutic potential of targeting RIPK2 for inflammatory disorders. The lack of publicly available data on the this compound prevents its direct comparison in this guide. Further research and publication of data for this and other emerging RIPK2 inhibitors will be crucial for advancing the field and developing novel treatments for NOD-driven diseases.

References

Safety Operating Guide

Proper Disposal of Desmethyl-WEHI-345 Analog: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides essential safety and logistical procedures for the proper disposal of Desmethyl-WEHI-345 analog, a protein kinase inhibitor utilized in research. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (such as nitrile) are mandatory when handling this compound in any form.[1][2]

  • Ventilation: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Spill Management: In the event of a spill, cordon off the area and notify laboratory safety personnel. Small spills of solutions can be absorbed with an inert material, while solid spills should be carefully cleaned to avoid generating dust. All cleanup materials must be disposed of as hazardous waste.

Waste Segregation and Containment

Proper segregation of waste streams at the point of generation is crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, gloves, and vials, must be collected in a designated, clearly labeled hazardous waste container.[2][3]

  • Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses, must be collected in a separate, leak-proof hazardous waste container.[3] Do not mix with incompatible waste streams.[2][4]

  • Sharps Waste: Needles, syringes, or any other sharp implements contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedures

The following step-by-step protocols are based on best practices for the disposal of potent kinase inhibitors and general laboratory chemical waste.

Unused or Expired Solid Compound
  • Containerization: The original container with the unused or expired solid this compound should be securely sealed.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Contaminated Solid Waste
  • Collection: Place all contaminated solid waste into a designated, durable, and sealable hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "this compound" and any other chemical contaminants.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4][5]

Liquid Waste Solutions (including DMSO solutions)
  • Collection: Collect all liquid waste containing this compound in a chemically compatible, leak-proof container with a secure screw-top cap.[2][6]

  • Labeling: Label the container as "Hazardous Waste" and specify all components, for example, "this compound in DMSO."[7][8]

  • Storage: Store the liquid waste container in a designated satellite accumulation area, utilizing secondary containment to mitigate spills.[2]

  • Disposal: Do not dispose of solutions containing this compound down the drain.[8][9][10] Arrange for pickup by your institution's EHS department.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for the related compound WEHI-345 analog, which should be considered for handling and storage protocols.

IdentifierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Conditions (Solid)
WEHI-345 analog1354825-62-9Not SpecifiedNot Specified-20°C for 1 year, -80°C for 2 years[11]

Experimental Protocols Referenced

The disposal procedures outlined in this document are derived from established best practices and regulatory guidelines for the management of hazardous chemical waste in a laboratory setting. Key referenced principles include:

  • Waste Minimization: Order only the required amount of the compound to reduce the generation of excess waste.[5]

  • Segregation of Incompatible Chemicals: Store and dispose of different chemical waste streams separately to prevent dangerous reactions.[4][6]

  • Proper Labeling and Containment: Ensure all waste containers are clearly and accurately labeled and securely sealed to prevent leaks and exposure.[3][5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated consumables, unused solid) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Desmethyl-WEHI-345 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the Desmethyl-WEHI-345 analog, a potent protein kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it with a high degree of caution, treating it as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, research-grade kinase inhibitors to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A rigorous and multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling the this compound. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work involving the compound should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is essential for the safe management of the this compound within the laboratory.

Pre-Experiment Preparation:
  • Risk Assessment: Before any new experimental procedure, conduct a thorough risk assessment.[2][3] This should identify potential hazards and outline specific safety measures.

  • Designated Area: All work with the this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

Handling and Experimental Use:
  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Management:
  • In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area according to your institution's established procedures. A common method involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[4] All cleaning materials must be disposed of as hazardous waste.[4]

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste containing the this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Waste Segregation and Containment:
  • Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing the this compound in a dedicated, leak-proof, and shatter-resistant container.[4]

  • Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container specifically designated for hazardous chemical waste.

Labeling and Storage:
  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[4] The date of accumulation should also be recorded.

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated.[4]

Final Disposal:
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the key stages in the safe handling and disposal of the this compound.

Safe Handling and Disposal Workflow for this compound cluster_receipt Compound Receipt and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Receive Compound storage Store in a Secure, Designated Location receipt->storage weighing Weighing and Aliquoting (in Fume Hood) storage->weighing Transport to Designated Area solution_prep Solution Preparation (in Fume Hood) weighing->solution_prep experiment In Vitro / In Vivo Experiments solution_prep->experiment solid_waste Collect Solid Waste (Contaminated PPE, etc.) experiment->solid_waste liquid_waste Collect Liquid Waste (Solutions) experiment->liquid_waste waste_storage Store in Labeled, Sealed Containers solid_waste->waste_storage liquid_waste->waste_storage ehs_pickup Arrange EHS Waste Pickup waste_storage->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。